molecular formula C₄¹³C₆H₉NO₃ B1160001 Oxindole-3-acetic Acid-13C6

Oxindole-3-acetic Acid-13C6

Cat. No.: B1160001
M. Wt: 197.14
Attention: For research use only. Not for human or veterinary use.
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Description

Oxindole-3-acetic Acid-13C6 is a useful research compound. Its molecular formula is C₄¹³C₆H₉NO₃ and its molecular weight is 197.14. The purity is usually 95%.
BenchChem offers high-quality Oxindole-3-acetic Acid-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxindole-3-acetic Acid-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₄¹³C₆H₉NO₃

Molecular Weight

197.14

Origin of Product

United States

Foundational & Exploratory

What is the role of Oxindole-3-acetic acid in auxin homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Plant Physiologists, and Agrochemical Developers

Executive Summary: The Irreversible Exit Strategy

Auxin (Indole-3-acetic acid, IAA) is the master regulator of plant development, driving cell elongation, division, and differentiation. While biosynthesis and transport are well-characterized, catabolism —specifically the oxidation of IAA to 2-oxindole-3-acetic acid (OxIAA) —has emerged as the critical "exit strategy" for auxin homeostasis.[1][2]

Unlike reversible conjugation (e.g., IAA-glucose), oxidation to OxIAA is irreversible. This pathway, mediated by the DIOXYGENASE FOR AUXIN OXIDATION (DAO) family, prevents hyper-auxin phenotypes and fine-tunes morphogenic gradients. For drug development and synthetic biology, targeting the DAO pathway offers a novel method to manipulate plant architecture without altering upstream biosynthesis.

Molecular Mechanism: The GH3-ILR1-DAO Module

Recent advances have redefined the canonical view of auxin degradation. While early models suggested DAO acted solely on free IAA, current evidence (Hayashi et al., 2021) establishes a complex metabolic grid involving the GH3-ILR1-DAO module.

The Revised Pathway
  • Conjugation (The Holding Pattern): The GH3 family of acyl-acid-amido synthetases conjugates excess IAA to amino acids, primarily Aspartate (Asp) and Glutamate (Glu), forming IAA-Asp and IAA-Glu .[3][4][5] These were historically viewed merely as storage forms.

  • Oxidation (The Commitment): DAO1 (in Arabidopsis) recognizes these conjugates and oxidizes the indole ring, converting IAA-Asp/Glu into OxIAA-Asp/Glu .[3][4][5][6]

  • Hydrolysis (The Release): The amidohydrolase ILR1 (and homologs like ILLs) cleaves the amino acid from the oxidized conjugate, releasing free OxIAA and recycling the amino acid.[4]

Key Insight for Researchers:

  • Redundancy: dao1 loss-of-function mutants do not exhibit massive IAA accumulation. Instead, they accumulate high levels of IAA-Asp/Glu . This indicates that conjugation acts as a buffer.

  • Direct Oxidation: DAO1 can oxidize free IAA directly in vitro, but the conjugate-dependent pathway is the dominant physiological route in Arabidopsis.

Biological Activity of OxIAA

OxIAA is biologically inactive in standard auxin assays (e.g., root elongation).[7]

  • Receptor Affinity: OxIAA fails to stabilize the TIR1-Aux/IAA co-receptor complex effectively.

  • Significance: This inactivity ensures that once the indole ring is oxidized, the signaling signal is permanently terminated.

Visualization: The Auxin Oxidation Cycle

The following diagram illustrates the interplay between the reversible storage pool (Conjugates) and the irreversible degradation pathway (Oxidation).[4]

AuxinHomeostasis IAA Free IAA (Active Hormone) IAA_AA IAA-Conjugates (IAA-Asp, IAA-Glu) IAA->IAA_AA GH3 Synthetases (Conjugation) OxIAA OxIAA (Inactive Catabolite) IAA->OxIAA Direct Oxidation (Minor Pathway) IAA_AA->IAA ILR1/ILLs (Hydrolysis) OxIAA_AA Oxidized Conjugates (OxIAA-Asp, OxIAA-Glu) IAA_AA->OxIAA_AA DAO1 (Oxidation) OxIAA_AA->OxIAA ILR1/ILLs (Hydrolysis) AminoAcid Amino Acids (Asp, Glu) OxIAA_AA->AminoAcid

Caption: The GH3-ILR1-DAO metabolic grid. Green arrows indicate reversible storage; Red arrows indicate irreversible commitment to degradation via DAO1.

Analytical Methodology: Quantification of OxIAA

Accurate quantification of OxIAA is challenging due to its polarity and low abundance relative to IAA conjugates. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution.

Reagents & Standards
  • Internal Standards (IS): [¹³C₆]-IAA and [¹³C₆]-OxIAA (Essential for correcting matrix effects).

  • Extraction Solvent: 80% Isopropanol + 1% Glacial Acetic Acid (buffer prevents enzymatic degradation during extraction).

  • Purification: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges.

Step-by-Step Protocol
StepActionCritical Technical Note
1. Extraction Homogenize ~50mg plant tissue in 1mL cold extraction solvent. Add 10 pmol of IS.Cold Chain: Keep samples at 4°C to prevent spontaneous oxidation.
2. Incubation Shake at 4°C for 30 mins. Centrifuge at 14,000g for 10 mins. Collect supernatant.
3. Evaporation Evaporate supernatant to water phase using a vacuum concentrator (SpeedVac).Do not dry completely; resuspend in 1% acetic acid water.
4. SPE Cleanup Condition HLB column (1mL MeOH -> 1mL Water -> 1mL 1% Acetic Acid). Load sample.Flow Rate: Keep <1 drop/sec to ensure binding equilibrium.
5. Wash/Elute Wash with 5% MeOH. Elute with 80% ACN + 1% Acetic Acid.OxIAA is more polar than IAA; ensure elution volume captures it.
6. LC-MS/MS Inject onto C18 column (e.g., Kinetex 2.6µm).Transition: Monitor m/z 192 > 146 (OxIAA) and 198 > 152 (IS).

Validation Check: OxIAA typically elutes earlier than IAA on reverse-phase columns due to the additional oxygen moiety. If OxIAA elutes later, check for contamination or column degradation.

Experimental Workflows: Assessing DAO Function

To determine if a phenotype is driven by altered auxin degradation, use this decision matrix:

  • Metabolic Profiling: Measure free IAA, IAA-Asp, and OxIAA.

    • Scenario A (DAO Defect): Normal IAA, High IAA-Asp , Low OxIAA.

    • Scenario B (Over-expression): Low IAA, Low IAA-Asp, High OxIAA .

  • Flux Analysis: Feed seedlings with [¹⁵N]-labeled IAA.

    • Monitor the rate of label incorporation into OxIAA over 0–4 hours. A delayed appearance of labeled OxIAA indicates a bottleneck at the DAO step.

Implications for AgTech & Drug Development

The DAO pathway represents a "safety valve" for auxin accumulation.

  • Herbicide Resistance: Weeds with upregulated DAO activity may tolerate auxinic herbicides (e.g., 2,4-D) by rapidly oxidizing them. Screening for DAO inhibitors could act as herbicide synergists , restoring sensitivity in resistant populations.

  • Growth Regulation: Chemical inhibition of DAO1 could transiently boost local auxin levels to promote rooting in recalcitrant crops without the systemic toxicity of exogenous auxin application.

References

  • Zhang, J., et al. (2016). DAO1 catalyzes temporal and tissue-specific oxidative inactivation of auxin in Arabidopsis thaliana. PNAS.[4]

  • Porco, S., et al. (2016). Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis.[8] PNAS.[4]

  • Hayashi, K., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications.[3]

  • Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid.[9] The Plant Cell.[3][10][11][12]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology.[3][4][7][11][12][13]

Sources

The Inactivation Cascade: A Technical Guide to Oxindole-3-Acetic Acid's Function as an IAA Catabolite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Auxin's Shadow

Indole-3-acetic acid (IAA) is the quintessential auxin, a master regulator orchestrating a vast array of plant growth and developmental processes, from cell division and elongation to fruit development and senescence.[1] Its influence is so profound that for decades, research has centered on its synthesis, transport, and signaling. However, the precise control of IAA's potent bioactivity is not solely a matter of production and perception; it is equally dependent on its timely deactivation. This guide delves into the functional significance of oxindole-3-acetic acid (oxIAA), the primary catabolite of IAA, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the enzymatic machinery responsible for its formation, its physiological implications, and the experimental methodologies crucial for its study. Understanding this catabolic pathway is fundamental to comprehending the intricate homeostatic mechanisms that govern plant life and offers potential avenues for agricultural and therapeutic innovation.

The Oxidative Fate of IAA: The Emergence of oxIAA

The irreversible oxidative degradation of IAA is a critical component of auxin homeostasis. While several catabolic pathways exist, the conversion of IAA to 2-oxindole-3-acetic acid (oxIAA) is recognized as the principal route of auxin inactivation in many plant species.[1][2] Early studies in Zea mays identified oxIAA as a major, naturally occurring metabolite of IAA, often found in quantities comparable to free IAA itself.[1] This catabolite is generally considered to be biologically inactive in terms of growth promotion, rendering its formation a definitive "off-switch" for auxin signaling.[1] Therefore, the rate of IAA oxidation to oxIAA is a key determinant of the physiologically active auxin pool within plant tissues.[1]

The Key Player: DIOXYGENASE FOR AUXIN OXIDATION (DAO)

The enzymatic basis for the conversion of IAA to oxIAA remained elusive for many years. Recent breakthroughs have identified a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO) as the primary catalysts for this reaction.[2][3][4]

Biochemical Mechanism and Properties

DAO enzymes are part of the 2-oxoglutarate and Fe(II) [2-OG Fe(II)] dependent dioxygenase superfamily.[2] These enzymes utilize molecular oxygen to catalyze the oxidation of the indole ring of IAA at the C2 position, leading to the formation of oxIAA.[5] In Arabidopsis thaliana, the primary enzyme responsible for this activity is designated as AtDAO1.[3][6]

The subcellular localization of DAO1 has been identified in both the cytosol and the nucleus, placing it in prime locations to access and regulate the active pool of IAA.[4]

DAO_Mechanism cluster_reaction DAO1 Catalyzed Oxidation IAA Indole-3-Acetic Acid (IAA) O2 O₂ Fe2 Fe(II) Oxoglutarate 2-Oxoglutarate oxIAA Oxindole-3-Acetic Acid (oxIAA) Succinate Succinate CO2 CO₂

Figure 1: Biochemical reaction catalyzed by DAO1.
Genetic Regulation and Redundancy

The expression of DAO-encoding genes is subject to complex transcriptional regulation. In Arabidopsis, DAO1 expression is induced by the plant hormone jasmonic acid, suggesting a role for auxin catabolism in stress responses and developmental processes regulated by jasmonate, such as flower opening.[2] Interestingly, while some studies show a mild induction of DAO1 by exogenous auxin, it is not as pronounced as the induction of GH3 genes, which are involved in auxin conjugation.[2][6][7]

This points to a highly integrated and redundant system for maintaining auxin homeostasis. Plants lacking functional DAO1 exhibit surprisingly subtle phenotypes under normal growth conditions, such as increased lateral root density and altered flower morphology.[3] This is because the plant compensates for the lack of IAA oxidation by shunting excess IAA into the conjugation pathway, primarily forming amide-linked conjugates with amino acids like aspartate and glutamate via the action of GH3 enzymes.[6][8] Thus, DAO1 and the GH3 enzymes act in concert to buffer auxin levels, ensuring developmental stability.[6]

Auxin_Homeostasis IAA Free IAA Pool (Active) Signaling Auxin Signaling & Developmental Response IAA->Signaling DAO1 DAO1 IAA->DAO1 Irreversible GH3 GH3 IAA->GH3 Reversible/ Irreversible IAA->GH3 Induction Biosynthesis Biosynthesis Biosynthesis->IAA Signaling->DAO1 Weak Induction Signaling->GH3 Induction oxIAA oxIAA DAO1->oxIAA IAA_conjugates IAA_conjugates GH3->IAA_conjugates

Figure 2: Interplay of DAO1 and GH3 pathways in auxin homeostasis.

The Extended Pathway: Metabolism of oxIAA and Conjugates

The story does not end with the formation of oxIAA. Recent research has shown that DAO1 can also directly oxidize IAA-amino acid conjugates (e.g., IAA-Aspartate) to form their corresponding oxIAA-conjugates (oxIAA-Aspartate).[9] This reveals an additional layer of regulation where stored, inactive auxin conjugates can be permanently deactivated through oxidation.

Physiological and Developmental Roles

The spatial and temporal expression of DAO1 is tightly linked to its function in plant development. In dicots like Arabidopsis, DAO-mediated auxin catabolism is crucial for processes such as lateral root development and floral organ elongation.[2] In monocots like rice, DAO plays a significant role in reproductive development.[2] By creating localized zones of low auxin, DAO activity can help establish the gradients necessary for proper morphogenesis. For instance, the higher density of lateral roots in dao1 mutants is a direct consequence of the inability to effectively catabolize IAA, leading to over-proliferation of root initials.[3]

Potential for Agrochemical and Therapeutic Development

The critical role of DAO in regulating the levels of a master plant hormone makes it an attractive target for the development of novel agrochemicals. Modulators of DAO activity could potentially be used to manipulate plant architecture, enhance stress tolerance, or control flowering time.

While oxindole scaffolds are of significant interest in medicinal chemistry for their diverse biological activities, including anticancer and anti-inflammatory properties, the direct therapeutic relevance of oxIAA in mammalian systems is less clear.[10][11] However, given that IAA itself is a tryptophan metabolite present in mammals and can be produced by gut microbiota, understanding its catabolism could have implications for human health.[12]

Experimental Protocols

A cornerstone of studying the function of oxIAA is the ability to accurately measure its levels and the activity of the enzymes that produce it.

Protocol: Extraction and Quantification of oxIAA by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of oxIAA and other auxins from plant tissue, based on established methodologies.[13][14][15]

Objective: To quantify endogenous levels of oxindole-3-acetic acid from plant tissue.

Materials:

  • Plant tissue (20-100 mg fresh weight)

  • Liquid nitrogen

  • 2 mL microcentrifuge tubes with grinding beads

  • Extraction Buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, D₅-oxIAA)

  • Solid Phase Extraction (SPE) columns (e.g., C18 or mixed-mode)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid or Acetic acid

  • High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Sample Harvest & Homogenization:

    • Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.[15]

    • Weigh the frozen tissue (20-100 mg) into a pre-chilled 2 mL tube containing grinding beads.

    • Add 1 mL of ice-cold Extraction Buffer.

    • Add a known amount of internal standards.

    • Homogenize the tissue using a bead beater or tissue lyser until a fine slurry is formed.

  • Extraction:

    • Incubate the homogenate for 30 minutes at 4°C with shaking.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Purification:

    • Condition the SPE column according to the manufacturer's instructions (typically with methanol followed by equilibration with water).

    • Load the supernatant onto the SPE column.

    • Wash the column with a weak solvent (e.g., water or low percentage methanol) to remove polar impurities.

    • Elute the auxins with a stronger solvent (e.g., 80% methanol or acetonitrile).

  • Sample Concentration & Reconstitution:

    • Dry the eluate completely using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Centrifuge to pellet any insoluble material and transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native analytes and their stable isotope-labeled internal standards.

    • Quantify the endogenous compounds by comparing the peak area ratio of the native analyte to its corresponding internal standard against a calibration curve.

Protocol: In Vitro DAO Enzyme Activity Assay

This protocol outlines a conceptual method for measuring the activity of recombinant or purified DAO enzyme. Specific conditions may need optimization based on the enzyme source.

Objective: To determine the catalytic activity of DIOXYGENASE FOR AUXIN OXIDATION (DAO).

Principle: The assay measures the rate of conversion of IAA to oxIAA. The product, oxIAA, can be quantified by LC-MS.

Materials:

  • Purified or recombinant DAO enzyme

  • Assay Buffer: e.g., 50 mM HEPES or Tris-HCl, pH 7.0-7.5

  • Indole-3-acetic acid (IAA) substrate

  • Cofactors: FeSO₄, 2-oxoglutarate, L-ascorbic acid (to maintain Fe(II) in a reduced state)

  • Quenching solution: e.g., Acetic acid or HCl

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup:

    • Prepare a reaction master mix containing Assay Buffer, FeSO₄, 2-oxoglutarate, and L-ascorbic acid at their optimal concentrations.

    • In a microcentrifuge tube, add a specific volume of the master mix.

    • Add a defined amount of the DAO enzyme preparation. Pre-incubate for 5 minutes at the desired reaction temperature (e.g., 30°C).

  • Initiation and Incubation:

    • Initiate the reaction by adding the IAA substrate. The final concentration of IAA should be varied for kinetic analysis.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of 1 M HCl or 5% acetic acid). This will denature the enzyme.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet the denatured protein.

    • Analyze the supernatant directly by LC-MS/MS to quantify the amount of oxIAA produced.

    • Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein (specific activity).

Data Presentation:

ParameterDescription
Substrate Indole-3-acetic acid (IAA)
Enzyme DIOXYGENASE FOR AUXIN OXIDATION (DAO1)
Cofactors Fe(II), 2-Oxoglutarate, O₂
Product Oxindole-3-acetic acid (oxIAA)
Typical Kₘ for IAA Varies; requires empirical determination
Optimal pH Typically neutral to slightly acidic; requires empirical determination
Assay Readout Quantification of oxIAA via LC-MS/MS

Conclusion and Future Perspectives

Oxindole-3-acetic acid, far from being a mere metabolic byproduct, is the functional endpoint of a sophisticated and tightly regulated pathway for auxin inactivation. The discovery and characterization of the DAO enzyme family have fundamentally advanced our understanding of auxin homeostasis, revealing a dynamic interplay between irreversible oxidation and reversible conjugation. This knowledge not only fills a significant gap in plant hormone biology but also opens new avenues for targeted manipulation of plant growth and development. Future research will likely focus on elucidating the structure-function relationships of DAO enzymes, identifying novel chemical modulators of their activity, and exploring the role of auxin catabolism in a wider range of plant species and environmental contexts. For drug development professionals, the prevalence and versatility of the oxindole core structure in nature underscore its potential as a privileged scaffold for creating novel therapeutics.

References

  • Müller, D., et al. (2021). DIOXYGENASE FOR AUXIN OXIDATION preferentially oxidizes the 2-position of IAA-amino acids to form the oxIAA-amino acid conjugates. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2016). DAO1 catalyzes temporal and tissue-specific oxidative inactivation of auxin in Arabidopsis thaliana. PNAS. Available at: [Link]

  • Pěnčík, A., et al. (2021). DIOXYGENASE FOR AUXIN OXIDATION 1 catalyzes the oxidation of IAA amino acid conjugates. PMC. Available at: [Link]

  • Weir, I., et al. (2020). The Contribution of Plant Dioxygenases to Hypoxia Signaling. Frontiers in Plant Science. Available at: [Link]

  • Garrido-Bigotes, A., et al. (2020). A DAO1-Mediated Circuit Controls Auxin and Jasmonate Crosstalk Robustness during Adventitious Root Initiation in Arabidopsis. PubMed Central. Available at: [Link]

  • Porco, S., et al. (2016). Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis. PNAS. Available at: [Link]

  • Campos, M. L. (2021). Breaking the code of auxin metabolism: an additional role for DIOXYGENASE FOR AUXIN OXIDATION 1. Plant Physiology. Available at: [Link]

  • Zhao, Y. (2017). Auxin homeostasis: the DAO of catabolism. Journal of Experimental Botany. Available at: [Link]

  • Reinecke, D. M., & Bandurski, R. S. (1983). Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays. Plant Physiology. Available at: [Link]

  • Hayashi, K., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications. Available at: [Link]

  • Kanno, Y., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2021). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. PMC. Available at: [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2025). Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis. Protocols.io. Available at: [Link]

  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available at: [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019). Phytohormone extraction for LC-MS-MS. rtsf.msu.edu. Available at: [Link]

Sources

Technical Guide: Enzymatic Conversion of IAA to oxIAA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic conversion of Indole-3-acetic acid (IAA) to 2-oxindole-3-acetic acid (oxIAA).

Subject: Molecular Mechanism, Structural Biology, and Experimental Protocols for Auxin Oxidation. Target Audience: Senior Researchers, Biochemists, and Drug Discovery Specialists.

Executive Summary

The conversion of Indole-3-acetic acid (IAA) to 2-oxindole-3-acetic acid (oxIAA) represents the primary irreversible catabolic pathway for auxin in Arabidopsis thaliana and other higher plants.[1] While historically viewed as a direct oxidation event, recent evidence confirms that DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) functions primarily within a "conjugate-first" pathway. DAO1 exhibits a


 for IAA-amino acid conjugates (e.g., IAA-Glu) that is orders of magnitude lower than for free IAA, positioning the GH3-DAO1-ILR1 axis as the central regulator of auxin homeostasis. This guide provides the mechanistic basis, structural insights (PDB: 6KWB), and validated protocols for assaying this pathway.

Molecular Mechanism

The Core Enzymes: DAO1 and DAO2

The oxidation of the indole ring at the C2 position is catalyzed by DAO1 (At1g14130) and DAO2 (At1g14120). These enzymes belong to the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily.[1]

  • DAO1: The dominant isoform, responsible for >90% of oxIAA production in seedlings. It is cytoplasmically localized and expressed in most tissues.

  • DAO2: A minor isoform with expression restricted largely to root columella cells; it functions synergistically with DAO1 during specific developmental events like reproductive organ elongation.

The "Conjugate-First" Pathway

Contrary to earlier models suggesting direct oxidation of free IAA, kinetic profiling reveals that DAO1 preferentially targets IAA-amino acid conjugates. The pathway operates in three distinct phases:

  • Conjugation: The GH3 family of acyl-acid amido synthetases conjugates free IAA to amino acids (Aspartate or Glutamate).

  • Oxidation: DAO1 oxidizes the conjugate (e.g., IAA-Asp) to its oxindole form (oxIAA-Asp).

    • Note: DAO1 activity on IAA-Glu is approximately

      
       times faster than on free IAA.
      
  • Hydrolysis: ILR1 and ILL amidohydrolases cleave the oxidized conjugate to release free oxIAA (biologically inactive).

Reaction Stoichiometry

As a 2-ODD, DAO1 requires 2-oxoglutarate and molecular oxygen as co-substrates, yielding succinate and CO₂ as by-products:



Structural Biology & Kinetics

Crystal Structure (PDB: 6KWB)

The crystal structure of Arabidopsis DAO1 (PDB ID: 6KWB ) reveals a conserved double-stranded


-helix (DSBH) fold characteristic of the 2-ODD superfamily.
  • Active Site: The catalytic center coordinates a single Fe(II) ion using a conserved HxD/E...H triad.

  • Substrate Binding: The active site pocket is shaped to accommodate the bulky indole moiety, but specific residues stabilize the amino acid tail of conjugates, explaining the high affinity for IAA-Asp/Glu over free IAA.

Kinetic Parameters

The following table summarizes the kinetic efficiency of AtDAO1 against its primary substrates. Note the massive difference in catalytic efficiency (


) between the conjugate and the free acid.
Substrate

(

M)

(activity)
Relative Efficiency
IAA-Glu 9.4 3.4

mol/min/mg
High (Primary)
IAA-Asp 13.5~3.0

mol/min/mg
High
Free IAA >10005.5 pmol/min/mgNegligible

Pathway Visualization

Diagram 1: The GH3-DAO1-ILR1 Metabolic Loop

This diagram illustrates the flow from free IAA to inactive oxIAA, highlighting the critical intermediate role of conjugates.

AuxinCatabolism IAA Indole-3-Acetic Acid (Active Auxin) IAA_Conj IAA-Asp / IAA-Glu (Storage Form) IAA->IAA_Conj Conjugation oxIAA oxIAA (Inactive Catabolite) IAA->oxIAA Direct Oxidation (Minor/Inefficient) oxIAA_Conj oxIAA-Asp / oxIAA-Glu (Oxidized Intermediate) IAA_Conj->oxIAA_Conj Oxidation (+O2, 2-OG) oxIAA_Conj->oxIAA Hydrolysis GH3 GH3 Synthetases GH3->IAA DAO1 DAO1 (Dioxygenase) DAO1->IAA_Conj ILR1 ILR1/ILL (Amidohydrolases) ILR1->oxIAA_Conj

Caption: The "Conjugate-First" model of auxin catabolism. DAO1 preferentially acts on IAA-conjugates rather than free IAA.

Experimental Protocols

Protocol A: In Vitro DAO1 Activity Assay

Objective: Measure the conversion of IAA-Glu to oxIAA-Glu using recombinant enzyme. Note: Do not confuse this with the Diamine Oxidase (histamine) assay.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10% Glycerol.

  • Cofactors: 5 mM 2-oxoglutarate (2-OG), 5 mM Ascorbate, 0.5 mM FeSO₄.

  • Substrate: 100

    
    M IAA-Glu (or IAA-Asp).
    
  • Enzyme: 1-5

    
    g purified recombinant AtDAO1 (expressed in E. coli BL21).
    

Procedure:

  • Mix: Combine Buffer, Cofactors, and Enzyme on ice. Total volume: 100

    
    L.
    
  • Initiate: Add Substrate (IAA-Glu) to start the reaction.

  • Incubate: Shake at 30°C for 15–30 minutes.

  • Terminate: Add 100

    
    L of 100% Methanol (acidified with 0.1% Formic Acid) to stop the reaction.
    
  • Clarify: Centrifuge at 14,000 x g for 10 mins to remove precipitated protein.

  • Analyze: Inject supernatant into LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Objective: Specific detection of oxIAA and oxIAA-conjugates.

Instrument Settings (Triple Quadrupole):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Multiple Reaction Monitoring): | Analyte | Precursor (


) | Product (

) | Retention Time (approx) | | :--- | :--- | :--- | :--- | | IAA | 176.1 | 130.0 | 4.5 min | | oxIAA | 192.1 | 146.0 | 3.8 min | | IAA-Asp | 291.1 | 130.0 | 4.2 min | | oxIAA-Asp | 307.1 | 146.0 | 3.5 min |
Diagram 2: Experimental Workflow

Workflow cluster_0 Step 1: Enzyme Prep cluster_1 Step 2: Activity Assay cluster_2 Step 3: Detection E1 Cloning AtDAO1 (pET28a vector) E2 Expression in E. coli BL21 (IPTG Induction) E1->E2 E3 Purification (Ni-NTA Affinity) E2->E3 A1 Reaction Mix: Buffer + 2-OG + Fe(II) + Ascorbate E3->A1 A2 Add Substrate: IAA-Glu (Preferred) A1->A2 A3 Incubation: 30°C, 30 min A2->A3 A4 Stop Reaction: Acidified MeOH A3->A4 D1 LC-MS/MS (ESI+) A4->D1 D2 MRM Analysis (192.1 > 146.0 for oxIAA) D1->D2

Caption: Workflow for validating DAO1 activity. Critical control points include fresh Fe(II) preparation and pH maintenance.

References

  • Porco, S. et al. (2016).[1][2] Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis. PNAS.

  • Zhang, J. et al. (2016). DAO1 catalyzes temporal and tissue-specific oxidative inactivation of auxin in Arabidopsis thaliana. PNAS.

  • Takehara, S. et al. (2020). Crystal structure of the unliganded DAO1 from A. thaliana (AtDAO1) and its complex with 2-oxoglutarate. RCSB PDB ID: 6KWB.

  • Hayashi, K. et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin.[1] Nature Communications.

  • Müller, K. et al. (2021). Dioxygenase for auxin oxidation 1 catalyzes the oxidation of IAA amino acid conjugates. Plant Physiology.

Sources

A Technical Guide to the Natural Occurrence of Oxindole-3-Acetic Acid in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the principal auxin in most plants, a master regulator of growth and development.[1][2][3] The precise control of its cellular concentration is paramount, achieved through a dynamic interplay of biosynthesis, transport, and catabolism.[1][4][5] This guide delves into the critical, yet often overlooked, aspect of auxin homeostasis: the oxidative catabolism of IAA to 2-oxindole-3-acetic acid (oxIAA). Long considered a mere inactivation product, recent research in the model organism Arabidopsis thaliana has unveiled oxIAA as a significant metabolite in its own right, playing a crucial role in shaping auxin gradients and, consequently, plant architecture.[4][6] We will explore the enzymatic machinery responsible for its formation, its physiological significance, and provide robust, field-proven methodologies for its accurate quantification, offering a comprehensive resource for researchers aiming to unravel the complexities of auxin biology.

Introduction: Beyond Auxin - The Significance of Catabolism

The phytohormone auxin, with indole-3-acetic acid (IAA) as its most prominent member, orchestrates a vast array of developmental processes, from embryogenesis to organ formation and tropic responses.[1][7] The establishment and maintenance of precise auxin gradients across tissues are fundamental to these processes.[4] While the biosynthesis and transport of IAA have been extensively studied, the mechanisms governing its removal are equally critical for maintaining hormonal homeostasis.[5]

Historically, auxin catabolism was viewed as a simple process of hormone inactivation. However, emerging evidence highlights a more nuanced role for IAA metabolites. In Arabidopsis, the oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA) is now recognized as a major catabolic pathway.[4][6][8] This irreversible conversion is not merely a disposal mechanism but an active regulatory node, rapidly modulating the levels of active auxin in specific cells and tissues.[4] Understanding the dynamics of oxIAA formation is therefore essential for a complete picture of auxin-regulated development.

The Biochemistry of oxIAA Formation in Arabidopsis

The Predominant Pathway: Oxidation of IAA

In Arabidopsis, the primary route for IAA catabolism is its oxidation to oxIAA.[8][9] This reaction is catalyzed by a small family of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO).[9] These enzymes belong to the 2-oxoglutarate and Fe(II)-dependent dioxygenase superfamily.[8][9]

Biochemical and genetic studies have confirmed the central role of DAO enzymes in the conversion of IAA to oxIAA.[9][10] Loss-of-function mutants in the DAO1 gene exhibit an auxin accumulation phenotype, underscoring the physiological importance of this catabolic pathway.[8] Conversely, while overexpression of DAO1 does not lead to a dramatic auxin-deficient phenotype, it does impact auxin homeostasis.[8]

The Main IAA Biosynthetic Pathway: A Precursor View

To appreciate the regulation of oxIAA levels, it is crucial to understand the primary route of IAA synthesis. In Arabidopsis, the main IAA biosynthesis pathway proceeds from tryptophan via indole-3-pyruvic acid (IPA).[7] This two-step process involves the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, which convert tryptophan to IPA, and the YUCCA (YUC) family of flavin monooxygenase-like enzymes, which catalyze the rate-limiting conversion of IPA to IAA.[7]

IAA_Metabolism Tryptophan Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA IAA Indole-3-acetic acid (Active Auxin) IPA->IAA oxIAA 2-oxindole-3-acetic acid (Inactive) IAA->oxIAA DAO Conjugates IAA Conjugates (Storage/Inactive) IAA->Conjugates GH3

Caption: Simplified IAA Metabolism in Arabidopsis.

Physiological Roles of oxIAA Formation

The irreversible nature of the conversion of IAA to oxIAA makes this pathway a critical control point for auxin homeostasis.[4] The rapid formation of oxIAA allows for the swift removal of excess IAA, thereby fine-tuning auxin responses.[4]

Studies in Arabidopsis roots have demonstrated that oxIAA is a major IAA catabolite and that its formation is essential for regulating auxin gradients in the root apex.[4][6] The levels of oxIAA are dynamically regulated in a cell-type-specific manner, suggesting a sophisticated mechanism for the spatial control of auxin activity.[4] Furthermore, oxIAA itself exhibits very low biological activity, confirming its role as an inactivation product.[4]

Methodologies for the Analysis of oxIAA in Arabidopsis

Accurate quantification of oxIAA is crucial for understanding its role in auxin biology. Due to its low endogenous concentrations and potential for artifactual formation during extraction, robust and sensitive analytical methods are required.

Extraction and Purification

A critical first step is the efficient and clean extraction of oxIAA from plant tissues. The choice of solvent and purification strategy is paramount to minimize degradation and remove interfering compounds.

Table 1: Comparison of Extraction Solvents for Auxin Metabolites

Solvent SystemAdvantagesDisadvantages
80% Methanol with antioxidantGood for a broad range of polar metabolitesMay co-extract pigments and other interfering substances
Isopropanol/water/acetic acidEfficient for acidic compounds like IAA and oxIAACan be harsh and may lead to some degradation
Diethyl ether (after initial aqueous extraction)Highly selective for non-polar compoundsNot suitable for initial extraction of polar metabolites

Protocol 1: General Extraction of Auxin Metabolites from Arabidopsis Seedlings

  • Harvest and Freeze: Harvest approximately 50-100 mg of Arabidopsis seedling tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in 1 mL of pre-chilled extraction buffer (e.g., 80% methanol containing 1% acetic acid and an antioxidant like butylated hydroxytoluene).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-oxIAA) to each sample. This is crucial for accurate quantification by correcting for losses during sample preparation and analysis.

  • Extraction: Incubate the homogenate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Solid-Phase Extraction (SPE): For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove non-polar interfering compounds. Elute the auxin metabolites with a suitable solvent (e.g., methanol).

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of phytohormones, including oxIAA.[11][12]

Protocol 2: LC-MS/MS Analysis of oxIAA

  • Chromatographic Separation:

    • Column: Use a high-quality C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[13]

    • Mobile Phase: Employ a gradient elution with two solvents:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient Program: Start with a low percentage of solvent B, gradually increase to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as it is generally more sensitive for acidic compounds like oxIAA.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of oxIAA and its corresponding product ions generated by collision-induced dissociation.

    • MRM Transitions:

      • oxIAA: Monitor at least two specific transitions for confident identification and quantification (e.g., m/z 190 -> 146, 190 -> 118).

      • ¹³C₆-oxIAA (Internal Standard): Monitor the corresponding transitions for the labeled standard (e.g., m/z 196 -> 152, 196 -> 124).

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of an authentic oxIAA standard.

    • Calculate the peak area ratio of the endogenous oxIAA to the internal standard in each sample.

    • Determine the concentration of oxIAA in the samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Harvest Harvest & Freeze Tissue Homogenize Homogenize in Buffer Harvest->Homogenize Spike Spike with Internal Std. Homogenize->Spike Extract Extract & Centrifuge Spike->Extract Purify SPE Purification Extract->Purify Concentrate Dry & Reconstitute Purify->Concentrate LC LC Separation (C18) Concentrate->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for oxIAA Quantification.

Concluding Remarks and Future Perspectives

The study of oxIAA in Arabidopsis thaliana has transitioned from viewing it as a simple byproduct of auxin degradation to recognizing it as an integral component of auxin homeostasis. The DAO-mediated oxidation of IAA provides a rapid and irreversible mechanism to control local auxin concentrations, thereby influencing a multitude of developmental processes.

Future research should focus on elucidating the upstream regulatory networks that control the expression and activity of DAO enzymes. Investigating the spatial and temporal dynamics of oxIAA formation in response to various developmental and environmental cues will provide deeper insights into its role in plant plasticity. Furthermore, the development of novel tools, such as fluorescent biosensors for oxIAA, could revolutionize our ability to visualize and understand auxin catabolism in real-time at a subcellular level. For drug development professionals, understanding the intricate regulation of auxin homeostasis, including its catabolism, may offer novel targets for the development of next-generation herbicides or plant growth regulators.

References

  • Qin, G., et al. (2020). Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism. PLoS ONE, 15(5), e0233300. [Link]

  • Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell, 25(10), 3858–3870. [Link]

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology, 127(4), 1845–1853. [Link]

  • Casanova-Sáez, R., & Voß, U. (2019). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 20(15), 3823. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Hornbacher, J., et al. (2022). Synthesis of indole-3-acetic acid (IAA) in Arabidopsis thaliana. ResearchGate. [Link]

  • Östin, A., et al. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285–296. [Link]

  • Nonhebel, H. M., & Bandurski, R. S. (1984). Measurement of the Rates of oxindole-3-acetic Acid Turnover, and indole-3-acetic Acid Oxidation in Zea Mays Seedlings. Plant Physiology, 76(4), 979–983. [Link]

  • Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from [Link]

  • Ghosh, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3239. [Link]

  • Sarker, A. (2018). Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). ResearchGate. [Link]

  • Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell. [Link]

  • Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055–1063. [Link]

  • Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Plant Science, 7, 139. [Link]

  • Ljung, K. (2016). Auxin catabolism unplugged: Role of IAA oxidation in auxin homeostasis. Proceedings of the National Academy of Sciences, 113(38), 10520–10522. [Link]

  • ResearchGate. (2019). Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC. Retrieved from [Link]

  • Hayashi, K.-i., & Ljung, K. (2017). Auxin homeostasis: the DAO of catabolism. Journal of Experimental Botany, 68(13), 3373–3376. [Link]

  • Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences, 108(45), 18512–18517. [Link]

Sources

Methodological & Application

Protocol for using Oxindole-3-acetic Acid-13C6 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Oxindole-3-acetic acid (OIAA) is a primary catabolite of the auxin Indole-3-acetic acid (IAA).[1][2] While historically studied in plant physiology as a mechanism for regulating auxin homeostasis, OIAA has gained significant clinical relevance as a microbial metabolite in the mammalian gut. Elevated urinary OIAA levels are associated with gut dysbiosis, specifically Clostridium species overgrowth, and metabolic disorders.

Accurate quantification of OIAA is challenging due to its structural similarity to IAA, low endogenous concentrations, and susceptibility to photo-oxidation. This protocol details a rigorous method for OIAA quantification using Oxindole-3-acetic Acid-13C6 as an internal standard (IS). The use of a 13C6-labeled analog—specifically labeled on the stable benzene ring—is superior to deuterated standards (e.g., d5-IAA), which may suffer from deuterium-hydrogen exchange (D/H exchange) in acidic mobile phases or biological matrices.

Experimental Design & Causality

Internal Standard Selection: The "13C6" Advantage
  • Why 13C6? Deuterium labels (2H) on the indole ring or side chain can be labile under the acidic conditions required for extraction (pH < 3.0). Loss of the label leads to "cross-talk" between the IS and the analyte, ruining quantitation. The 13C6 label is incorporated into the carbon skeleton of the benzene ring, rendering it chemically inert to pH shifts and preventing scrambling.

  • Co-elution: 13C-labeled standards co-elute almost perfectly with the native analyte, ensuring that matrix effects (ion suppression/enhancement) experienced by the analyte are exactly compensated for by the IS.

Sample Preparation Logic
  • Light Sensitivity: Like all indoles, OIAA is photo-labile. All steps must be performed under yellow light or in amber glassware to prevent degradation into unknown oxidation products.

  • pH Control: OIAA is a weak acid (pKa ~4.75). Acidification ensures the molecule is protonated (uncharged), allowing efficient partitioning into organic solvents (Liquid-Liquid Extraction) or retention on Reverse-Phase SPE cartridges.

Materials & Reagents

  • Analyte: Oxindole-3-acetic Acid (OIAA), >98% purity.

  • Internal Standard: Oxindole-3-acetic Acid-13C6 (OIAA-13C6), >99% isotopic purity.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Plasma, Urine, or Plant Tissue Homogenate.

Detailed Protocol

Step 1: Stock Solution Preparation
  • Primary Stock (1 mg/mL): Dissolve OIAA and OIAA-13C6 separately in 100% Methanol. Store at -20°C in amber vials.

  • Working IS Solution (1 µg/mL): Dilute the OIAA-13C6 stock in 50:50 Methanol:Water (0.1% FA).

    • Note: Do not use 100% aqueous solution for working stocks; indoles can adsorb to glass surfaces in the absence of organic solvent.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)
  • Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg/1 cc). Condition with 1 mL MeOH, then 1 mL Water (0.1% FA).

  • Loading:

    • Aliquot 100 µL of sample (Plasma/Urine).

    • Spike: Add 10 µL of Working IS Solution (OIAA-13C6). Vortex for 10s.

    • Dilute with 300 µL 1% Formic Acid (aq) to acidify (pH ~2-3).

    • Load onto cartridge under slow vacuum.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts and highly polar interferences).

  • Elution: Elute with 500 µL 100% Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (35°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).

Step 3: LC-MS/MS Parameters

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM Settings):

  • Ionization: ESI Positive Mode (Preferred for Indoles) or Negative Mode.[3]

    • Note: While Negative mode targets the carboxyl group ([M-H]-), Positive mode often yields better fragmentation stability for the indole core ([M+H]+). The table below provides transitions for Positive Mode .

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (V)Role
OIAA (Native) 192.1 [M+H]+146.15020Quantifier
OIAA (Native) 192.1 [M+H]+118.15035Qualifier
OIAA-13C6 (IS) 198.1 [M+H]+152.15020IS Quantifier
  • Mass Shift Explanation:

    • Native OIAA MW = 191.1. [M+H]+ = 192.1.

    • OIAA-13C6 MW = 197.1 (+6 Da from benzene ring). [M+H]+ = 198.1.

    • Fragment 146.1 (Native) is the oxindole core after loss of the carboxylic side chain (COOH2).

    • Fragment 152.1 (IS) retains the 13C6 ring, preserving the +6 Da shift.

Visualization of Workflow & Pathway

Figure 1: Analytical Workflow

Caption: Step-by-step isotope dilution workflow ensuring matrix compensation.

OIAA_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (OIAA-13C6) Sample->Spike Internal Std Addition Acidify Acidification (1% Formic Acid) Spike->Acidify pH Adjustment SPE SPE Extraction (HLB Cartridge) Acidify->SPE Clean-up LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Injection Data Quantitation (Ratio Native/IS) LCMS->Data Calculation

Figure 2: Fragmentation Logic (Positive Mode)

Caption: Proposed ESI+ fragmentation pathway for OIAA and OIAA-13C6.

Fragmentation Parent_Native OIAA Native [M+H]+ m/z 192 Fragment_Native Product Ion (Loss of HCOOH) m/z 146 Parent_Native->Fragment_Native CID Fragmentation (-46 Da) Parent_IS OIAA-13C6 [M+H]+ m/z 198 Fragment_IS Product Ion IS (Loss of HCOOH) m/z 152 Parent_IS->Fragment_IS CID Fragmentation (-46 Da)

Validation & Troubleshooting

Self-Validating the Method (Quality Control)
  • Linearity: Construct a calibration curve (0.5 ng/mL to 1000 ng/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • IS Response Consistency: Plot the peak area of the IS across all samples. A deviation of

    
     indicates matrix suppression or injection failure.
    
  • Retention Time Check: The IS and Native OIAA must elute within

    
     minutes of each other. If separation occurs, check the column age or mobile phase pH (Deuterium effect is negligible here, but column aging can shift peaks).
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Sensitivity Ion SuppressionSwitch from Protein Precipitation to SPE. Ensure Mobile Phase organic content is high enough at elution.
Peak Tailing Secondary InteractionsAdd Ammonium Formate (5mM) to aqueous mobile phase to buffer silanol interactions.
High Background ContaminationIndoles are ubiquitous. Use glass vials (plasticizers can interfere) and fresh solvents.

References

  • MDPI. (2021). Determination of Indole-3-Acetic Acid by LC-MS/MS.[3][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS.[4][6] Retrieved from [Link]

  • Wikipedia. Indole-3-acetic acid Properties and Toxicity. Retrieved from [Link][7]

Sources

High-Sensitivity Quantitative Profiling of the Auxin Metabolome via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of auxin (Indole-3-acetic acid, IAA) and its metabolic network is a critical challenge in plant physiology due to the hormone's low abundance (pg/mg fresh weight) and the lability of its conjugated forms. This Application Note details a robust, self-validating protocol for the simultaneous quantification of free IAA, its precursors (e.g., IPyA), and its major catabolites (oxIAA, IAA-Asp, IAA-Glu) using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Key Advantages of this Protocol:

  • Micro-scale Sensitivity: Validated for <10 mg fresh weight (FW) tissue samples.[1][2]

  • Isotope Dilution: Utilizes [¹³C₆]-labeled internal standards to correct for matrix effects and recovery losses.

  • Polymeric SPE Cleanup: Removes ion-suppressing pigments (chlorophyll) while retaining polar conjugates.

The Auxin Metabolome & Analytical Strategy

Auxin homeostasis is maintained through a complex network of biosynthesis, conjugation, and degradation.[3] A reliable method must distinguish between the active hormone (free IAA) and its storage (ester/amide conjugates) or degradation forms (oxIAA).

Metabolic Pathway Visualization

The following diagram outlines the core metabolic fluxes targeted in this analysis.

AuxinPathway Trp Tryptophan (Trp) IPyA Indole-3-pyruvic Acid (IPyA) Trp->IPyA TAA1/TARs IAA Indole-3-acetic Acid (Active IAA) IPyA->IAA YUCs oxIAA 2-Oxindole-3-acetic Acid (oxIAA) IAA->oxIAA Oxidation (DAO) IAA_Asp IAA-Aspartate (Conjugate) IAA->IAA_Asp GH3s IAA_Glu IAA-Glutamate (Conjugate) IAA->IAA_Glu GH3s IAA_Glc IAA-Glucose (Ester) IAA->IAA_Glc UGT84B1 IAA_Asp->oxIAA Indirect Oxidation IAA_Glu->oxIAA

Figure 1: Simplified auxin metabolic network. Green indicates the bioactive form; Yellow indicates reversible/irreversible conjugates; Red indicates the primary catabolite.

Experimental Protocol

Materials & Reagents[1]
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Buffer: 50 mM Sodium Phosphate buffer (pH 7.0) containing 0.02% diethyldithiocarbamate (antioxidant).

  • Internal Standards (IS): [¹³C₆]IAA is preferred over deuterated standards ([²H₅]IAA) because deuterium can cause slight chromatographic shifts (isotope effect), leading to ionization differences.

  • SPE Columns: Oasis HLB (30 mg, 1 mL) or equivalent polymeric reversed-phase sorbent.

Sample Preparation Workflow

Crucial Note: Auxins are light-sensitive and enzymatically labile. Perform all extractions on ice and under dim light.

Step 1: Homogenization & Extraction[4][5]
  • Harvest: Flash-freeze plant tissue (2–20 mg FW) in liquid nitrogen immediately.

  • Grind: Pulverize tissue using a bead beater (e.g., 3mm tungsten carbide beads) at 30 Hz for 2 min. Keep frozen.

  • Extract: Add 1.0 mL cold Extraction Buffer (-20°C).

  • Spike IS: Immediately add a defined amount of Internal Standard mixture (e.g., 100 pmol [¹³C₆]IAA).

    • Why? Adding IS before extraction corrects for extraction efficiency and degradation during processing.

  • Incubate: Shake at 4°C for 15 min to ensure equilibration.

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a fresh tube.

Step 2: Solid Phase Extraction (SPE)

Direct injection of crude extracts ruins MS sensitivity due to ion suppression from salts and pigments.

  • Conditioning: Activate HLB column with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Apply the supernatant (pH 7.0) to the column.[4][6][7]

    • Mechanism:[6][8][9] At pH 7.0, IAA (pKa ~4.75) is ionized (IAA⁻), but the polymeric HLB resin retains it via hydrophilic-lipophilic interactions, while allowing many salts to pass.

  • Wash: Wash with 1 mL 5% MeOH in water. Discard eluate.

  • Elution: Elute auxins with 2 mL 80% MeOH (containing 1% Formic Acid).

    • Note: The acid ensures full protonation for MS compatibility.

  • Concentration: Evaporate eluate to dryness in a vacuum concentrator (SpeedVac). Re-dissolve in 40 µL 5% ACN (0.1% FA) prior to injection.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm C18, 2.1 x 50 mm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-7 min: 5% -> 45% B (Linear gradient)

    • 7-8 min: 45% -> 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[1][5][10]

  • Polarity: Negative Mode (ESI-)

    • Expert Insight: While some precursors (like TRP) ionize better in positive mode, IAA and its conjugates form stable [M-H]⁻ ions with lower background noise in negative mode.

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 325°C

MRM Transitions (Quantification Table)

The following Multiple Reaction Monitoring (MRM) transitions are optimized for selectivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
IAA 174.1130.12418Quantifier
IAA 174.1174.1245Qualifier
[¹³C₆]IAA 180.1136.12418Internal Std
oxIAA 190.1146.12820Catabolite
IAA-Asp 289.1130.13022Conjugate
IAA-Glu 303.1130.13022Conjugate
IPyA 202.1130.12015Precursor

Note: The product ion m/z 130.1 corresponds to the quinolinium ion, a characteristic fragment of the indole moiety.

Analytical Logic & Validation

The Logic of Isotope Dilution

Quantification relies on the ratio of the endogenous analyte area to the internal standard area. This method is self-validating because the heavy isotope behaves chemically identically to the analyte but is distinguishable by mass.



Method Validation Metrics
  • Linearity: R² > 0.99 over 4 orders of magnitude (0.5 fmol to 500 pmol).

  • Limit of Detection (LOD): ~1.0–5.0 fmol (on-column) for IAA.

  • Matrix Effect: Calculated as

    
    .
    
    • Troubleshooting: If matrix suppression >20%, reduce the amount of tissue extracted or increase the SPE wash volume.

Analytical Workflow Diagram

Workflow Sample Plant Tissue (<10mg FW) Extract Extraction (Phosphate Buffer + IS) Sample->Extract Liquid N2 Grind SPE SPE Purification (Oasis HLB) Extract->SPE Centrifuge LC UHPLC Separation (C18 Column) SPE->LC Elute & Conc. MS MS/MS Detection (MRM Mode) LC->MS ESI (-) Data Quantification (Isotope Ratio) MS->Data

Figure 2: End-to-end analytical workflow ensuring sample integrity and data accuracy.

References

  • Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523–536. Link

  • Ljung, K., et al. (2005). Sites and regulation of auxin biosynthesis in Arabidopsis roots. The Plant Cell, 17(4), 1090–1104. Link

  • Pěnčík, A., et al. (2009).[2] Isolation of novel indole-3-acetic acid conjugates by immunoaffinity extraction. Talanta, 80(2), 651-655. Link

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent analysis of endogenous and labeled auxin pools.[11][12] Methods in Molecular Biology, 655, 215-225. Link

Sources

Developing a UPLC-MS/MS protocol for seven plant hormones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity UPLC-MS/MS Protocol for the Simultaneous Quantitation of Seven Major Phytohormones

Abstract

This application note details a robust, high-throughput UPLC-MS/MS protocol for the simultaneous quantification of seven critical plant hormones: Indole-3-acetic acid (IAA) , Abscisic acid (ABA) , Salicylic acid (SA) , Jasmonic acid (JA) , Gibberellic acid (GA3) , trans-Zeatin (tZ) , and Brassinolide (BL) . By utilizing polarity switching (ESI+/ESI-) and a modified solid-phase extraction (SPE) workflow, this method overcomes the traditional challenges of matrix interference and diverse physicochemical properties. This protocol is designed for researchers requiring high sensitivity (LOD < 0.1 ng/g) and reproducibility in complex plant matrices.

Introduction

Plant hormones (phytohormones) are low-abundance signaling molecules that regulate growth, development, and stress responses.[1][2][3][4][5] The "crosstalk" between these pathways—such as the antagonism between SA and JA or the synergy between Auxins and Gibberellins—requires simultaneous quantification to be fully understood.

The Analytical Challenge:

  • Diverse Polarity: Acidic hormones (IAA, ABA, SA, JA, GA3) require Negative Electrospray Ionization (ESI-), while Cytokinins (tZ) and Brassinosteroids (BL) typically require Positive Electrospray Ionization (ESI+).

  • Matrix Effects: Plant tissues are rich in pigments (chlorophyll), lipids, and phenolics that suppress ionization.

  • Stability: Hormones like IAA are light-sensitive and prone to oxidative degradation during extraction.

This protocol addresses these issues using a single-column, polarity-switching UPLC-MS/MS method coupled with a mixed-mode anion-exchange SPE cleanup.

Experimental Design Strategy (The "Why")

Extraction Solvent Selection

We utilize Isopropanol:Water:HCl (2:1:0.002 v/v/v) rather than pure methanol.

  • Causality: Methanol extracts excessive chlorophyll, leading to severe matrix effects. Isopropanol provides excellent solubility for both polar (SA, tZ) and non-polar (BL, GA3) hormones while precipitating some proteins. The addition of HCl (<0.1%) prevents enzymatic degradation and keeps acidic hormones protonated, improving their partitioning into organic solvents during initial cleanup.

Chromatography & Column Choice[6][7]
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Reasoning: While C18 is standard, the HSS T3 (High Strength Silica) technology offers superior retention for polar compounds like Cytokinins and SA compared to traditional BEH C18, without sacrificing the peak shape of hydrophobic compounds like Brassinolide.

Ionization & Polarity Switching

Instead of two separate runs, we employ fast polarity switching (20 ms) .

  • Logic: Modern triple quadrupoles can switch polarity within milliseconds. This allows the co-elution of acidic and basic analytes without data loss, doubling throughput.

Detailed Protocol

Materials & Reagents[1]
  • Standards: Analytical grade (>99%) IAA, ABA, SA, JA, GA3, tZ, BL.

  • Internal Standards (Essential): d5-IAA, d6-ABA, d4-SA, d5-JA, d2-GA3, d5-tZ. (Deuterated standards correct for recovery losses and matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Formic Acid (FA).

  • SPE Cartridges: Oasis MAX (Mixed-mode Anion-eXchange), 30 mg/1 cc. Note: MAX is chosen to retain acidic hormones by ion exchange and basic/neutral hormones by reverse-phase mechanisms.

Sample Preparation Workflow

Step 1: Homogenization

  • Grind 50–100 mg of fresh plant tissue in liquid nitrogen to a fine powder.

  • CRITICAL: Keep samples frozen. Thawing triggers enzymatic degradation.

Step 2: Extraction

  • Add 1 mL of extraction solvent (Isopropanol:H2O:HCl, 2:1:0.002).

  • Spike with 10 µL of Internal Standard Mix (100 ng/mL each).

  • Shake/Vortex at 4°C for 30 mins.

  • Centrifuge at 12,000 x g for 10 mins at 4°C. Collect supernatant.

Step 3: Purification (SPE Cleanup) This step removes chlorophyll and lipids.

  • Condition MAX cartridge: 1 mL MeOH, then 1 mL H2O.

  • Load supernatant onto cartridge.

  • Wash 1: 1 mL 5% NH4OH in Water (Removes neutrals/interferences, retains acids).

  • Wash 2: 1 mL MeOH (Removes chlorophyll).

  • Elute: 1 mL MeOH containing 2% Formic Acid.

    • Mechanism:[3][6][7][8] The acid disrupts the ionic interaction of acidic hormones with the sorbent, releasing them along with the neutrals retained by reverse-phase.

  • Concentrate: Evaporate eluate to dryness under nitrogen flow. Reconstitute in 100 µL Initial Mobile Phase (5% ACN in Water).

UPLC-MS/MS Conditions

LC Parameters:

  • System: UPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][9]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Hold for polar retention
8.0 5 95 Linear Gradient
9.5 5 95 Wash
9.6 95 5 Re-equilibrate

| 12.0 | 95 | 5 | End |

MS/MS Parameters (MRM Table):

  • Source: ESI (Electrospray Ionization)[1][2][9][10][7][11]

  • Capillary Voltage: 2.5 kV (ESI-), 3.0 kV (ESI+)

  • Desolvation Temp: 500°C

AnalytePolarityPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
IAA ESI (-)174.1130.12518
ABA ESI (-)263.1153.03016
SA ESI (-)137.093.02020
JA ESI (-)209.159.02514
GA3 ESI (-)345.1143.03522
tZ ESI (+)220.1136.13018
BL ESI (+)481.3463.3*3515
(Note: BL often forms [M+H]+ or [M+NH4]+. 463 is typically water loss [M+H-H2O]+).

Visualization of Workflows

Diagram 1: Sample Preparation Logic

This diagram illustrates the critical decision points in the extraction and cleanup process to ensure maximum recovery and purity.

SamplePrep Start Plant Tissue (50mg) Grind Cryogenic Grinding (Liq N2) Start->Grind Extract Extraction Solvent IPA:H2O:HCl (2:1:0.002) Grind->Extract IS Add Internal Standards (Deuterated) Extract->IS Centrifuge Centrifuge (12,000g, 4°C) IS->Centrifuge SPE_Load SPE Load (Oasis MAX) Mixed-Mode Anion Exchange Centrifuge->SPE_Load Supernatant Wash1 Wash 1: 5% NH4OH (Remove Neutrals) SPE_Load->Wash1 Wash2 Wash 2: Methanol (Remove Chlorophyll) Wash1->Wash2 Elute Elute: MeOH + 2% Formic Acid (Releases Acids & Neutrals) Wash2->Elute Inject UPLC-MS/MS Analysis Elute->Inject

Caption: Optimized Sample Preparation Workflow utilizing Mixed-Mode SPE for simultaneous retention of acidic and neutral phytohormones.

Diagram 2: Polarity Switching & Detection Logic

This diagram visualizes how the MS system manages diverse chemical properties in a single run.

PolaritySwitch cluster_neg Negative Mode (ESI-) cluster_pos Positive Mode (ESI+) Source ESI Source (Rapid Switching) IAA Auxin (IAA) [M-H]- Source->IAA ABA Abscisic Acid [M-H]- Source->ABA SA Salicylic Acid [M-H]- Source->SA JA Jasmonic Acid [M-H]- Source->JA GA Gibberellin (GA3) [M-H]- Source->GA tZ Cytokinin (tZ) [M+H]+ Source->tZ BL Brassinolide [M+H]+ Source->BL

Caption: MS/MS Polarity Switching Logic. The system alternates between ESI- (Red) and ESI+ (Blue) to detect all 7 analytes in one chromatographic run.

Results & Validation Criteria

To ensure the protocol is "self-validating," the following criteria must be met:

  • Linearity: Calibration curves (0.1 – 1000 ng/mL) must have R² > 0.99.

  • Recovery: Spike recovery from the plant matrix should range between 70% and 120%.

    • Note: If recovery is <50% for GA3 or ABA, check the pH of the Elution step. It must be acidic (< pH 3) to break the anion-exchange bond.

  • Matrix Effect (ME): Calculated as (1 - (Peak Area_matrix / Peak Area_solvent)) * 100. An ME < 20% is acceptable. If higher, increase the wash volume in the SPE step.

  • Sensitivity:

    • LOD (S/N = 3): Typically 0.05 ng/g FW for IAA and ABA.

    • LOQ (S/N = 10): Typically 0.15 ng/g FW.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Low Recovery of SA Volatility / SublimationDo not evaporate to complete dryness. Stop when <10 µL remains.[9]
"Ghost Peak" in IAA Degradation of precursorsIAA can form from Indole-3-pyruvic acid during warm extraction. Keep everything at 4°C.
Signal Drift Source ContaminationPlant lipids build up on the cone. Divert flow to waste for the first 1 min and last 2 mins of the gradient.
Poor Peak Shape (tZ) pH MismatchCytokinins are basic. Ensure the mobile phase is acidic (0.1% FA) to keep them protonated and sharp.

References

  • Pan, X., Welti, R., & Wang, X. (2010). Simultaneous quantification of major phytohormones and related compounds in crude plant extracts by liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 71(5-6), 484-492. Link

  • Cai, W. J., et al. (2016). A simplified method for the simultaneous determination of multiple phytohormones in plant tissues by UPLC-MS/MS. Frontiers in Plant Science, 7, 1062. Link

  • Liu, H., et al. (2010). Extraction and determination of multiple phytohormones in plants by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(28), 2863-2870. Link

  • Waters Corporation. (2020). Analysis of Plant Hormones using UPLC-MS/MS. Application Note. Link

  • Šimura, J., et al. (2018). Multiple-parallel derivatization method for high-throughput quantification of phytohormones. Plant Methods, 14, 93. Link

Sources

Troubleshooting & Optimization

Overcoming matrix effects in plant tissue hormone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Overcoming Matrix Effects in Plant Tissue Hormone Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Overview: The "Invisible" Variable

Welcome to the technical support hub. If you are analyzing plant hormones (phytohormones)—such as Auxins (IAA), Cytokinins (CKs), Gibberellins (GAs), Abscisic Acid (ABA), or Jasmonates (JA)—you are dealing with trace-level analytes (ng/g range) buried inside a complex biological reactor.

The Problem: Plant matrices are chemically hostile. They are rich in chlorophyll, lipids, phenols, and carbohydrates. In LC-MS/MS, these co-eluting compounds compete for charge in the electrospray ionization (ESI) source, leading to Ion Suppression (signal loss) or Enhancement (artificial signal gain).[1] This is the "Matrix Effect" (ME).[2]

This guide provides the protocols to diagnose, remove, and mathematically correct these effects.

Module 1: Diagnosis (Is it the Matrix?)

User Query: "My internal standard area counts are fluctuating wildly between samples, even though I added the same amount. Is this an instrument issue or the sample?"

Expert Resolution: This is the classic signature of matrix effects. Before optimizing, you must visualize where the suppression is happening relative to your analyte's retention time.

Protocol A: The Post-Column Infusion (Qualitative)

This experiment maps the "danger zones" of your chromatogram.

Workflow Diagram:

PostColumnInfusion HPLC HPLC Pump (Mobile Phase Gradient) Injector Injector (Blank Matrix Extract) HPLC->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Standard (100 ppb) MS Mass Spectrometer (ESI Source) Tee->MS Data Result: Suppression Profile MS->Data

Caption: Setup for Post-Column Infusion. A constant flow of analyte is mixed with the chromatographic run of a blank matrix extract to visualize suppression zones.[3][4]

Steps:

  • Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the MS source.

  • Infuse: Pump a standard solution of your target hormone (e.g., IAA at 100 ng/mL) at a low flow rate (e.g., 10 µL/min).

  • Inject: Inject a "Blank" matrix extract (plant tissue extract without the target hormone, or a surrogate matrix).

  • Analyze: Monitor the baseline.

    • Stable Baseline: No matrix effect.[5]

    • Dip in Baseline: Ion suppression zone.

    • Peak in Baseline: Ion enhancement zone.

  • Action: If your analyte elutes during a "dip," you must modify your gradient or sample prep.

Protocol B: The Post-Extraction Spike (Quantitative)

Use this to calculate the exact percentage of the Matrix Effect (ME).

Experiment IDDescriptionFormula Variable
Set A Standard in Pure Solvent (Neat)

Set B Standard spiked into Matrix Extract after extraction

Set C Standard spiked into Tissue before extraction

Calculations:

  • Matrix Effect (ME%):

    
    [6]
    
    • 100%: No effect.[7]

    • < 85%: Significant Suppression (Data is suspect).

    • > 115%: Significant Enhancement.[8]

  • Extraction Efficiency (RE%):

    
    
    
    • Note: Low recovery is a prep issue; Low ME is an ionization issue. Do not confuse them.

Module 2: Sample Preparation (The First Line of Defense)

User Query: "I'm analyzing cytokinins in leaves. The extract is green and oily. Should I use QuEChERS or SPE?"

Expert Resolution: For plant hormones, "dilute and shoot" is rarely sufficient. You need targeted cleanup. The choice depends on the hormone's polarity and the tissue's complexity.

Decision Tree: Cleanup Strategy

CleanupStrategy Start Plant Tissue Sample MatrixType Primary Interference? Start->MatrixType Pigments High Pigment (Leaves) MatrixType->Pigments Lipids High Lipid (Seeds/Oils) MatrixType->Lipids Sugars High Sugar (Fruits) MatrixType->Sugars SPE_MAX SPE: Mixed-Mode Anion (MAX) Target: Acidic Hormones (Auxin, ABA, JA, SA) Pigments->SPE_MAX Acidic Analytes SPE_MCX SPE: Mixed-Mode Cation (MCX) Target: Basic Hormones (Cytokinins) Pigments->SPE_MCX Basic Analytes QuEChERS Mod. QuEChERS + C18/GCB (Warning: GCB absorbs planar hormones) Lipids->QuEChERS General Screen LLE LLE (Ethyl Acetate/Ether) + Dilution Sugars->LLE

Caption: Selection guide for sample preparation based on tissue interference and analyte chemistry.

Sorbent Selection Guide

Using the wrong SPE cartridge is a common failure point.

Hormone ClassChemical NatureRecommended SPE SorbentMechanism
Auxins (IAA) Acidic (Indole)MAX (Mixed-mode Anion Exchange)Retains deprotonated acids; washes away neutrals/bases.
Abscisic Acid (ABA) AcidicMAX or HLB MAX provides cleaner extracts than HLB for pigments.
Cytokinins (CKs) Basic (Adenine-type)MCX (Mixed-mode Cation Exchange)Retains protonated bases; washes away acidic pigments.
Gibberellins (GAs) Acidic/NeutralHLB (Polymeric Reversed-Phase)GAs are often analyzed in negative mode; HLB is robust.
Jasmonates (JA) Acidic (Lipid-like)MAX Removes co-extracted lipids that cause suppression.

Critical Note on QuEChERS: If using QuEChERS for hormones, be cautious with Graphitized Carbon Black (GCB) . While excellent for removing chlorophyll, GCB can irreversibly bind planar molecules like certain Cytokinins and Auxins. Use minimal GCB or substitute with ChloroFiltr® dSPE.

Module 3: Quantification (Correcting the Residual Effect)

User Query: "I've cleaned my sample, but I still see 20% suppression. How do I get accurate numbers?"

Expert Resolution: If you cannot eliminate the matrix effect physically, you must correct for it mathematically.

Method 1: Internal Standards (The Gold Standard)

You must use Stable Isotope Labeled standards (e.g.,


-IAA, 

-ABA).[9]
  • Why: The isotope co-elutes exactly with the analyte. It experiences the exact same suppression.

  • The Fix: If the matrix suppresses the analyte by 20%, it suppresses the internal standard by 20%. The ratio remains constant.

  • Requirement: Add the internal standard at the very beginning of the extraction (Step 0).

Method 2: Matrix-Matched Calibration (The Budget Alternative)

If isotopic standards are too expensive or unavailable, use this method.

Protocol:

  • Create a "Blank Pool": Extract a large volume of the same plant tissue type (e.g., tomato leaves) that is free of the analyte (or contains low basal levels).

  • Prepare Standards: Instead of dissolving your calibration curve standards in methanol/water, dissolve them in the Blank Pool Extract .

  • Analyze: Run your samples against this curve.

  • Logic: The standards now contain the same "garbage" as your samples, so the suppression is "baked in" to the calibration curve.

References
  • Tarkowská, D., et al. (2014). Analysis of plant hormones using ultra-high-performance liquid chromatography–tandem mass spectrometry. In Methodological Advances in the Analysis of Plant Hormones.

  • Matuszewski, B. K., et al. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Pan, X., et al. (2010). Simultaneous quantification of major phytohormones and related compounds in crude plant extracts by liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry.

  • Šimura, J., et al. (2018). Plant Hormomics: A High-Throughput HPLC-MS/MS Method for Plant Hormone Profiling. Methods in Molecular Biology.

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Application Note.

Sources

Technical Support Center: High-Sensitivity Analysis of Oxindole-3-Acetic Acid (OxIAA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting low endogenous recovery and quantification of OxIAA.

Introduction: The "Invisible" Catabolite

Welcome to the OxIAA technical support hub. If you are reading this, you are likely facing a common paradox in auxin biology: Oxindole-3-acetic acid (OxIAA) is a major catabolite of Indole-3-acetic acid (IAA), yet it often evades detection or presents with highly variable quantification data.

Low endogenous levels of OxIAA usually stem from three distinct root causes:

  • Analytical Insensitivity: The compound is present, but your signal-to-noise ratio is insufficient.

  • The "Ghost" Artifact: You are detecting artifactual OxIAA generated by the oxidation of IAA during extraction, masking the true low biological levels.

  • The Metabolic Sink: OxIAA is being rapidly glycosylated to OxIAA-Glc or hydroxylated, leaving the free acid pool depleted.

This guide provides the protocols to isolate, validate, and quantify OxIAA with sub-picogram sensitivity.

Module 1: The "Ghost" Artifact (Critical Validation)

User Issue: "My OxIAA levels fluctuate wildly between replicates, or they seem suspiciously correlated with my IAA levels."

Diagnosis: You are likely measuring non-enzymatic oxidation of IAA occurring in your test tube, not in the plant. IAA oxidizes to OxIAA spontaneously in the presence of light, oxygen, and metal ions during extraction.

The Solution: The Double-Isotope Dilution Strategy . You must use two distinct internal standards:

  • 
    -OxIAA : To correct for OxIAA losses (standard recovery).
    
  • 
    -IAA : To monitor the artificial conversion of IAA to OxIAA.
    
Protocol: Artifact Monitoring System

If you detect


-OxIAA in your mass spec channel (which should theoretically be empty since you only added 

-IAA), you have quantified the exact rate of artificial oxidation in that specific sample. You can then mathematically subtract this "ghost" signal from your endogenous OxIAA reading.
Logic Flow: Artifact Differentiation

Artifact_Logic Start Sample Extraction Add_Std Add Internal Standards: 1. [13C6]-OxIAA (Target Ref) 2. [13C6]-IAA (Monitor) Start->Add_Std Extraction Homogenization & SPE Add_Std->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis Check_Ch1 Check Channel: [13C6]-IAA -> [13C6]-OxIAA MS_Analysis->Check_Ch1 Decision Is Signal Detected? Check_Ch1->Decision Result_Clean Clean Protocol: OxIAA levels are biological. Decision->Result_Clean No Result_Dirty Artifact Detected: Subtract calculated % from endogenous OxIAA total. Decision->Result_Dirty Yes

Figure 1: Logic flow for distinguishing biological OxIAA from extraction artifacts using a double-isotope monitoring system.

Module 2: High-Sensitivity Extraction Protocol

User Issue: "I have eliminated artifacts, but the signal is below the Limit of Detection (LOD)."

Diagnosis: OxIAA is more polar than IAA and is often lost during standard "IAA-focused" Liquid-Liquid Extraction (LLE) or C18 cleanups that wash with high organic content.

The Solution: Use a Polymer-based Solid Phase Extraction (SPE) with specific pH control. We recommend using an HLB (Hydrophilic-Lipophilic Balance) or Env+ chemistry rather than pure C18, as OxIAA elutes early on C18.

Step-by-Step Optimization Guide
ParameterStandard IAA ProtocolRequired OxIAA Protocol Reasoning
Extraction Buffer 80% MethanolIsopropanol:Phosphate Buffer (1:1) Isopropanol inhibits phospholipase D and is gentler; phosphate stabilizes pH.
Antioxidant BHTDiethyldithiocarbamate (DDC) DDC is a metal chelator, preventing metal-catalyzed oxidation of IAA to OxIAA.
SPE Cartridge C18 SilicaOasis HLB / Isolute Env+ Polymer resins retain polar metabolites (OxIAA) better than silica C18.
Wash Step 20% Methanol5% Methanol + 1% Acetic Acid Higher organic washes will elute OxIAA prematurely. Keep it aqueous.
pH Control pH 2.7 - 3.0pH 2.7 - 3.0 Critical. OxIAA must be protonated to bind to the SPE resin.
Recommended Workflow
  • Homogenization: Grind tissue (20–50 mg) in liquid nitrogen.

  • Extraction: Add 1 mL cold extraction buffer (50 mM Na-phosphate, pH 7.0 / Isopropanol 1:1 v/v) containing 0.02% DDC.

  • Standard Addition: Add 50 pg of

    
    -OxIAA and 100 pg of 
    
    
    
    -IAA immediately.
  • Incubation: Shake at 4°C for 30 mins.

  • Clarification: Centrifuge at 16,000 x g for 15 mins.

  • SPE Prep: Condition HLB column (1 mL MeOH, then 1 mL water, then 1 mL acidified water).

  • Loading: Acidify supernatant to pH 2.7 (with HCl) and load.

  • Wash: Wash with 1 mL 5% MeOH (acidified).

  • Elution: Elute with 80% MeOH (acidified). Evaporate and reconstitute in 20 µL mobile phase.

Module 3: LC-MS/MS Quantification Settings

User Issue: "I see a peak, but is it OxIAA? It elutes very close to other contaminants."

Diagnosis: OxIAA is structurally similar to IAA but has a lactam ring. It requires specific Multiple Reaction Monitoring (MRM) transitions.

Technical Specs for Mass Spectrometry:

  • Ionization Mode: Positive ESI (Electrospray Ionization) is generally more sensitive for indoles than negative mode.

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18), 50mm length.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Note: OxIAA elutes earlier than IAA (more polar).

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
OxIAA 192.1 146.1 2418Quantifier
OxIAA192.1118.12428Qualifier

-OxIAA
198.1152.12418Internal Std
IAA176.1130.12216Target

-IAA
182.1136.12216Artifact Monitor

Module 4: The Metabolic Sink (Where did it go?)

User Issue: "I am feeding IAA, but OxIAA levels remain low. Is catabolism blocked?"

Diagnosis: In many species (e.g., Zea mays, Arabidopsis), OxIAA is not the end-point. It is rapidly hydroxylated to 7-OH-OxIAA and then conjugated to glucose (7-OH-OxIAA-Glc ).[1]

Troubleshooting: If free OxIAA is low, you must check the conjugates.

  • Hydrolysis Assay: Treat your extract with 1M NaOH (1 hour, room temp) prior to SPE.

  • Result: If OxIAA levels spike after hydrolysis, your OxIAA is sequestered as esters/glucosides.

  • Direct Measurement: If you cannot hydrolyze, you must set up MRM transitions for OxIAA-Glc (Precursor: ~354 m/z).

Pathway Visualization

Auxin_Catabolism IAA IAA (Active Hormone) OxIAA OxIAA (Inactive) IAA->OxIAA Oxidation (Irreversible) OH_OxIAA 7-OH-OxIAA OxIAA->OH_OxIAA Hydroxylation Conjugate 7-OH-OxIAA-Glc (Accumulation Form) OH_OxIAA->Conjugate Glycosylation (The 'Sink')

Figure 2: The OxIAA metabolic sink. Low free OxIAA often indicates rapid conversion to glycosylated forms.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for OxIAA analysis? A: Yes, but it requires derivatization (methylation and silylation). This adds two steps where artifacts can be introduced. LC-MS/MS is superior for thermally labile oxidized indoles.

Q: My internal standard recovery is <10%. What is wrong? A: OxIAA is very sensitive to pH during the SPE loading phase. If your sample is not acidified to pH < 3.0, the OxIAA will remain ionized and flow straight through the HLB/C18 column. Ensure your acidification step is verified with a pH strip.

Q: Can I store OxIAA standards in methanol? A: Yes, at -20°C. However, avoid storing them in very acidic solvents for long periods as this can induce degradation. Always prepare fresh working dilutions.

References

  • Pencík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid.[2] The Plant Cell.

  • Ljung, K., et al. (2005). Sites and Regulation of Auxin Biosynthesis in Arabidopsis Roots. The Plant Cell.

  • Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology.

  • Bandurski, R. S., et al. (1977). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Plant Physiology.

Sources

Technical Support Center: Preventing Auxin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the degradation of auxins, particularly indole-3-acetic acid (IAA), during sample preparation. The stability of auxins is paramount for accurate quantification and meaningful experimental outcomes. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Auxin Recovery After Extraction

You've performed an extraction from your plant tissue, but subsequent analysis (e.g., by LC-MS) shows significantly lower auxin concentrations than expected, or none at all.

Possible Cause 1: Oxidative Degradation. Indole-3-acetic acid (IAA) is highly susceptible to oxidation, especially when exposed to light, heat, and oxygen.[1] This process can be catalyzed by enzymes naturally present in the plant tissue, such as peroxidases, or by environmental factors.

Solution:

  • Work Quickly and in Cold Conditions: Perform all extraction steps on ice or in a cold room (4°C) to minimize enzymatic activity. Immediately freeze tissue in liquid nitrogen upon harvesting.[1]

  • Protect from Light: Use amber-colored vials or wrap your tubes in aluminum foil.[2][3] Light, particularly UV wavelengths, can rapidly degrade IAA.[3]

  • Incorporate Antioxidants: Add antioxidants to your extraction buffer. Common choices include butylated hydroxytoluene (BHT), polyvinylpyrrolidone (PVP), or ascorbic acid.[4][5] These compounds act as scavengers for reactive oxygen species, protecting the auxins from oxidative damage.[5][6][7]

  • De-gas Solvents: If possible, de-gas your solvents to remove dissolved oxygen. Purging with nitrogen gas can also create an inert environment during extraction and evaporation steps.[4][8]

Possible Cause 2: Inappropriate Extraction Solvent. The choice of solvent is critical for efficiently extracting auxins from the plant matrix. IAA is a polar molecule, and the solvent's polarity should be matched for optimal recovery.[1]

Solution:

  • Use Pre-Cooled 80% Methanol: This is a widely accepted and effective extraction solvent for IAA and other phytohormones due to its high extraction efficiency.[1]

  • Consider Solvent Polarity: For matrices with high-fat content, a less polar solvent like ethanol, acetonitrile, or acetone might improve extraction.[4]

  • Optimize Extraction Method: Techniques like sonication or multiple extraction rounds followed by concentration can increase the yield.[4]

Possible Cause 3: Incorrect pH of the Extraction Buffer. The stability of IAA is pH-dependent. At neutral or acidic pH, it is more prone to oxidation.[3]

Solution:

  • Maintain an Appropriate pH: While acidic conditions (pH 2.5-3.0) are often used to protonate IAA for efficient partitioning into organic solvents during liquid-liquid extraction, prolonged exposure can lead to degradation.[8][9] For initial extraction, a slightly acidic to neutral pH is generally recommended. Some studies have shown optimal IAA production and stability at a pH of 7.0.[10] However, for specific purification steps like solid-phase extraction (SPE), acidic conditions are necessary for good recovery.[9] The key is to minimize the time the sample is held at a low pH.

Issue 2: High Variability Between Replicates

You're observing significant differences in auxin concentrations across your technical or biological replicates, making your data unreliable.

Possible Cause 1: Inconsistent Sample Handling. Minor variations in the time taken for sample processing, exposure to light, or temperature fluctuations can lead to differential degradation of auxins across samples.

Solution:

  • Standardize Your Workflow: Create a detailed, step-by-step protocol and adhere to it strictly for all samples. This includes consistent timing for each step, from harvesting to extraction and analysis.

  • Process Samples in Batches: If possible, process all replicates for a given condition simultaneously to ensure they are subjected to the same environmental conditions.

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is crucial. Add a known amount of the internal standard to each sample at the very beginning of the extraction process. This allows you to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of your quantification.

Possible Cause 2: Non-Homogeneous Plant Material. Auxin distribution within a plant or even a single organ can be non-uniform. If you are not sampling consistently, this can lead to variability.

Solution:

  • Homogenize Thoroughly: Ensure your tissue is finely ground to a homogenous powder, typically using a mortar and pestle with liquid nitrogen.[1] This ensures that your subsamples are representative of the whole.

  • Pool and Mix Samples: For biological replicates, consider pooling tissue from multiple individuals before grinding to average out biological variation.

Issue 3: Evidence of Enzymatic Degradation

You suspect that endogenous plant enzymes are degrading your auxin samples, even when working in cold conditions.

Possible Cause: Release of Degradative Enzymes. When plant cells are lysed, degradative enzymes are released. In the context of auxin, the Aux/IAA family of proteins are targeted for degradation by the proteasome pathway.[11][12][13] While this is an in-vivo process, the release of proteases and peroxidases during extraction can contribute to auxin instability.

Solution:

  • Flash-Freeze Tissue: Immediately freezing the tissue in liquid nitrogen upon collection is the most effective way to halt all enzymatic activity.[1]

  • Use Protease Inhibitors: Consider adding a cocktail of protease inhibitors to your extraction buffer. While general serine protease inhibitors may not be effective, specific proteasome inhibitors have been shown to stabilize Aux/IAA proteins.[11]

  • Rapid Inactivation of Enzymes: Some protocols utilize hot solvents (e.g., boiling ethanol) for the initial extraction step to rapidly denature and inactivate enzymes. However, the effect of high temperature on auxin stability must be carefully considered.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing auxin stock solutions and extracts? A: Auxin stock solutions and extracts should be stored at low temperatures to minimize degradation. For short-term storage (a few days), refrigeration at 4°C is acceptable, provided the solutions are protected from light.[2] For long-term storage, -20°C or, ideally, -80°C is recommended.[1] Always store in amber vials or containers wrapped in foil to prevent photodegradation.[2]

Q2: How does light affect auxin stability? A: Auxins, particularly IAA, are sensitive to light, especially in the UV spectrum.[3] Light exposure can lead to photo-oxidation and rapid degradation of the molecule. Therefore, it is critical to perform all sample preparation steps under dim light and to store all solutions and extracts in the dark.[2][4]

Q3: What is the best way to prepare auxin stock solutions? A: IAA is poorly soluble in water but soluble in polar organic solvents.[16] A common practice is to dissolve IAA in a small amount of 100% ethanol or DMSO before bringing it to the final volume with water or buffer.[17] For best results, prepare fresh solutions daily. If storage is necessary, store them refrigerated in a dark bottle for no more than a week.[2]

Q4: Can I autoclave my auxin solutions to sterilize them? A: No, you should not autoclave auxin solutions. The high temperatures will cause rapid degradation.[14] If sterile filtration is required, use a 0.22 µm filter.

Q5: What are the key steps in a reliable auxin extraction protocol? A: A robust auxin extraction protocol generally involves the following key steps:

  • Rapid Harvesting and Flash-Freezing: Immediately freeze plant tissue in liquid nitrogen to halt metabolic and enzymatic activity.[1]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

  • Extraction: Extract the powdered tissue with a pre-cooled solvent, typically 80% methanol containing antioxidants, and an internal standard.[1]

  • Purification and Concentration: This often involves solid-phase extraction (SPE) to remove interfering compounds and concentrate the auxins.

  • Analysis: Quantify the auxins using a sensitive analytical technique like LC-MS/MS.

Data Summary Table
ParameterRecommendationRationale
Temperature Work at 4°C or on ice; Store at -80°CMinimizes enzymatic activity and chemical degradation.[1]
Light Use amber vials or foil; work in dim lightPrevents photodegradation.[2][3]
pH Slightly acidic to neutral for extraction; brief exposure to acidic pH for purificationBalances stability with the requirements of purification steps.[3][8][9][10]
Oxygen De-gas solvents; purge with nitrogenMinimizes oxidation.[4][8]
Additives Antioxidants (BHT, PVP), internal standardsProtects from oxidation and corrects for sample loss.[4][5]
Experimental Protocols & Visualizations
Protocol: General Auxin Extraction from Plant Tissue
  • Harvesting: Harvest approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a 2 mL tube. Add 1 mL of pre-cooled (-20°C) 80% methanol containing a known amount of ¹³C₆-IAA internal standard and an antioxidant like BHT.

  • Incubation: Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking, protected from light.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the auxins.

  • Purification (Optional but Recommended): Proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration.

  • Analysis: Analyze the final extract using LC-MS/MS.

Diagram: Key Factors in Auxin Degradation

AuxinDegradation cluster_Factors Degradation Factors Auxin Indole-3-Acetic Acid (IAA) (Stable State) Degraded Degraded Products (Inactive) Auxin->Degraded Degradation Pathways Light Light (UV) Light->Degraded Heat High Temperature Heat->Degraded Oxygen Oxygen (Oxidation) Oxygen->Degraded Enzymes Enzymes (Peroxidases, etc.) Enzymes->Degraded pH Suboptimal pH (Acidic/Neutral) pH->Degraded

Caption: Major environmental and biochemical factors leading to auxin degradation.

Diagram: Troubleshooting Workflow for Low Auxin Recovery

TroubleshootingWorkflow start Start: Low Auxin Recovery check_oxidation Check for Oxidation - Light exposure? - High temp? - No antioxidants? start->check_oxidation check_extraction Check Extraction Method - Solvent polarity correct? - pH optimal? - Homogenization complete? start->check_extraction check_variability Check for Variability - Inconsistent handling? - Internal standard used? start->check_variability solution_oxidation Solution: - Work in dark/cold - Add antioxidants - Use inert gas check_oxidation->solution_oxidation Yes end Improved Recovery solution_oxidation->end solution_extraction Solution: - Use 80% Methanol - Optimize pH for step - Grind tissue thoroughly check_extraction->solution_extraction Yes solution_extraction->end solution_variability Solution: - Standardize protocol - ALWAYS use internal standard check_variability->solution_variability Yes solution_variability->end

Caption: A logical workflow for diagnosing and resolving low auxin recovery.

References
  • Chen, Q., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Bio-protocol, 7(1), e2083. [Link]

  • Worley, C. K., et al. (2000). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 12(3), 457–468. [Link]

  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature Methods, 6(12), 917–922. [Link]

  • PhytoTechnology Laboratories. (n.d.). Auxins and Rooting Hormones. PhytoTech Labs Product Information. [Link]

  • Zhang, L., et al. (2021). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR Protocols, 2(3), 100720. [Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735. [Link]

  • Wang, S., & Estelle, M. (2014). Auxin signaling. Cold Spring Harbor Perspectives in Biology, 6(10), a016256. [Link]

  • Khamna, S., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(4), 183–190. [Link]

  • Kanemaki, M. (2021). The NIG Webinar: AID2 enables rapid target protein degradation in living mammalian cells and mice. YouTube. [Link]

  • Frébort, I., et al. (2024). The IAOx-Dependent IAA Biosynthesis Pathway: Acquired Insights, Paradigm Shifts, and Unresolved Questions. International Journal of Molecular Sciences, 25(3), 1493. [Link]

  • Wikipedia. (2024). Indole-3-acetic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Cohen, J. D., & Normanly, J. (2023). auxin research odyssey: 1989–2023. The Plant Cell, 35(1), 40-62. [Link]

  • Matilla, M. A., et al. (2021). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Environmental Microbiology, 23(7), 3749-3764. [Link]

  • AQA. (2015). GCSE Biology 8461 Specification. AQA. [Link]

  • Hasanuzzaman, M., et al. (2023). Antioxidant Defense System in Plants: Reactive Oxygen Species Production, Signaling, and Scavenging During Abiotic Stress-Induced Oxidative Damage. International Journal of Molecular Sciences, 24(3), 2093. [Link]

  • WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • ResearchGate. (2016). How to avoid Indoleacetic acid solution precipitation?. ResearchGate. [Link]

  • Hanzawa, T., et al. (2013). Cellular Auxin Homeostasis under High Temperature Is Regulated through a SORTING NEXIN1–Dependent Endosomal Trafficking Pathway. The Plant Cell, 25(9), 3424–3433. [Link]

  • Ona, O., et al. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. ResearchGate. [Link]

  • Müller, D., & Leyser, O. (2011). Cytokinin is required for escape but not release from auxin mediated apical dominance. The Plant Journal, 67(3), 403-412. [Link]

  • Yesbolatova, A., et al. (2020). An optimised system for rapid auxin-inducible protein degradation in budding yeast. bioRxiv. [Link]

  • Kępczyńska, E., et al. (2022). Light Conditions and Auxin Influence the In Vitro Efficiency of Rooting and Acclimatization of Pennisetum 'Vertigo®'. Plants, 11(19), 2503. [Link]

  • PhytoTech Labs. (n.d.). Indole-3-Acetic Acid Solution (1 mg/mL). PhytoTech Labs. [Link]

  • Brevis, F., et al. (2021). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Antioxidants, 10(11), 1735. [Link]

  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 902, 8-21. [Link]

  • Cytiva. (2024). Troubleshooting protein recovery issues. Cytiva. [Link]

  • Piszczek, E., et al. (2020). Drought Disrupts Auxin Localization in Abscission Zone and Modifies Cell Wall Structure Leading to Flower Separation in Yellow Lupine. International Journal of Molecular Sciences, 21(18), 6837. [Link]

  • Savidge, R. (2021). How to extract auxin from plants. Quora. [Link]

  • El-Sayed, A., et al. (2020). Auxin-inducible protein degradation as a novel approach for protein depletion and reverse genetic discoveries in mammalian oocytes. Biology of Reproduction, 102(3), 561–569. [Link]

  • Das, K., & Roychoudhury, A. (2014). The Role of the Plant Antioxidant System in Drought Tolerance. Drought Tolerance in Plants, 1, 239-281. [Link]

  • ResearchGate. (n.d.). After auxin removal, protein recovery is complete when protein... ResearchGate. [Link]

  • Sakata, T., et al. (2010). Auxin reverses plant sterility caused by high temperature. Proceedings of the National Academy of Sciences, 107(19), 8569–8574. [Link]

  • Chaparro-Herrera, D. J., et al. (2024). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 10(6), 411. [Link]

  • Passeri, V., et al. (2022). Anthocyanin stability and degradation in plants. Molecules, 27(15), 4867. [Link]

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  • Novák, O., et al. (2017). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany, 68(15), 4337–4347. [Link]

  • Camalle, M., et al. (2022). Impairment of root auxin–cytokinins homeostasis induces collapse of incompatible melon grafts during fruit ripening. Horticulture Research, 9, uhac096. [Link]

  • Salk Institute. (2022). How light and temperature work together to affect plant growth. EurekAlert!. [Link]

  • Ahmad, P., et al. (2022). Auxin regulates growth, photosynthetic efficiency and mitigates copper induced toxicity via modulation of nutrient status, sugar metabolism and antioxidant potential in Brassica juncea. Chemosphere, 301, 134699. [Link]

  • Park, Y. J., et al. (2022). Light signaling-mediated growth plasticity in Arabidopsis grown under high-temperature conditions. Journal of Experimental Botany, 73(15), 5128–5141. [Link]

  • Pyrostar. (2024). Causes for the phenomenon of Low Endotoxin Recovery (LER) and how it differs from typical interference. FUJIFILM Wako Chemicals U.S.A. Corporation. [Link]

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Precision Quantitation of OxIAA: Optimizing 13C6-Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely here because your OxIAA (2-oxindole-3-acetic acid) quantification data is showing high variability, or your calibration curves have non-zero intercepts.

The selection of the internal standard (IS) concentration is not arbitrary. It is a calculated balance between the Carrier Effect (improving linearity and recovery) and Isotopic Interference (preventing false positives). For 13C6-OxIAA, a stable isotope-labeled (SIL) standard, the "Rule of Thumb" (adding IS at 1:1 ratio with analyte) is often insufficient for trace plant hormone analysis.

This guide provides the logic and protocol to determine the exact concentration required for your specific matrix (e.g., Arabidopsis root extracts, cereal grains).

Module 1: The Theoretical Foundation
Why 13C6-OxIAA? (The Causality)

We use 13C6-OxIAA rather than deuterated (e.g., d5-OxIAA) standards for a specific reason: Chromatographic Integrity . Deuterium labels can cause a slight retention time shift (the "isotope effect") relative to the endogenous analyte. In high-resolution LC-MS, this separation means the IS and the analyte experience the matrix at slightly different times, reducing the IS's ability to correct for transient ion suppression.

13C6-OxIAA co-elutes perfectly with endogenous OxIAA, ensuring it experiences the exact same ionization environment.

The Optimization Paradox

You must navigate two opposing risks:

  • Concentration Too Low: The IS signal is lost in the noise of the matrix, or adsorption to glass/plastic surfaces (the "Carrier Effect") is not mitigated.

  • Concentration Too High: The isotopic impurity (unlabeled M0 present in the standard) contributes to the analyte signal, artificially inflating the calculated concentration of OxIAA.

The Pathway Context: Understanding that OxIAA is an irreversible catabolite of IAA is crucial for estimating expected ranges.

OxIAA_Pathway Figure 1: OxIAA formation via DAO-mediated oxidation of IAA. IAA Indole-3-Acetic Acid (Active Auxin) OxIAA OxIAA (Inactive Catabolite) IAA->OxIAA Oxidation DAO DAO1 (Dioxygenase) DAO->OxIAA Catalysis Conj OxIAA-Gly/Glc (Conjugates) OxIAA->Conj Glycosylation

Module 2: Experimental Protocol (The "Titration" Method)

Do not rely on literature values alone. Plant matrices vary wildly in ion suppression intensity. Perform this Matrix-Matched Titration once per new tissue type.

Step 1: Estimate Endogenous Range
  • Literature Baseline: In Arabidopsis roots, OxIAA levels are typically 50–100 pmol/g Fresh Weight (FW) (approx. 5–10x higher than free IAA) [1].

  • Calculation:

    • Sample: 50 mg tissue.

    • Expected OxIAA: ~5 pmol total.

    • Final Reconstitution Volume: 50 µL.

    • Target Concentration: ~100 nM (nanomolar) in the vial.

Step 2: The "Cross-Talk" Validation (Critical)

Before spiking samples, you must quantify the "M0 contribution" of your specific batch of 13C6-OxIAA.

  • Prepare a high-concentration solution of 13C6-OxIAA (e.g., 1 µM) in solvent.

  • Inject this as a sample.

  • Monitor the transition for endogenous OxIAA (unlabeled).

  • Result: If you see a peak, that is the isotopic impurity. Calculate the % contribution.

    • Acceptance Criteria: The signal contributed by the IS must be < 20% of the Lower Limit of Quantification (LLOQ) of your analyte.[1][2]

Step 3: The Matrix Spike Experiment
  • Create a Pooled Matrix: Extract 10-20 samples of your target tissue (without IS) and pool the supernatants.

  • Aliquot: Split the pool into 5 vials.

  • Spike IS: Add 13C6-OxIAA at increasing concentrations:

    • 0 nM (Blank)

    • 10 nM[3]

    • 50 nM

    • 100 nM (Estimated Equivalence)

    • 500 nM

  • Analyze: Measure the Area of the IS and the Area of the Endogenous OxIAA.

Decision Logic:

Optimization_Flow Figure 2: Decision tree for selecting IS concentration. Start Start Optimization Est Estimate Endogenous OxIAA Level Start->Est Spike Spike Matrix with Gradient IS Conc. Est->Spike Check1 Is IS Signal > 10x Noise? Spike->Check1 Check2 Does IS suppress Endogenous Signal? Check1->Check2 Yes Increase Increase Conc. Check1->Increase No Check3 Is Cross-talk < 20% LLOQ? Check2->Check3 No Decrease Decrease Conc. Check2->Decrease Yes Check3->Decrease No Final Optimal Concentration Selected Check3->Final Yes

Module 3: Troubleshooting & FAQs
Q1: My 13C6-OxIAA signal is fluctuating wildly between injections. Why?

A: This usually indicates Matrix Effect Instability or Solubility issues .

  • Diagnosis: Check your retention time.[4] If the IS elutes in the "void volume" (unretained), it is subject to massive salt suppression.

  • Fix: Adjust your chromatography (reduce organic % at start) to retain OxIAA better. Ensure the IS is added before extraction (e.g., into the extraction buffer) to account for recovery losses, not just before injection.

Q2: Can I use the same concentration for roots and shoots?

A: Proceed with caution. Shoots often have different matrix complexities (chlorophyll, lipids) compared to roots.

  • Recommendation: Run the "Matrix Spike Experiment" (Module 2) for both tissues. If the optimal range overlaps, use the common value. If shoots show high suppression, you may need a higher IS concentration for shoots to maintain S/N ratio.

Q3: I see a peak in my "Double Blank" (No Analyte, No IS).

A: This is Carryover , not an IS issue. OxIAA can stick to the rotor seal or needle of the autosampler.

  • Fix: Change your needle wash solvent to 50% Methanol / 50% Isopropanol + 0.1% Formic Acid.

Q4: What is the "Carrier Effect" and does it apply here?

A: The Carrier Effect is the phenomenon where the IS "occupies" active adsorption sites on the glassware or column, preventing the low-abundance analyte from being lost.

  • Relevance: Yes. Because OxIAA is often present at trace levels (pmol), using a very low concentration of IS might result in both being lost to adsorption. We recommend a minimum IS concentration of 10 nM in the final vial to ensure these sites are saturated.

Module 4: Reference Data

Table 1: Typical OxIAA Concentrations in Model Systems (For Estimation)

OrganismTissueApprox.[5][6][7][8][9][10] Endogenous OxIAARecommended IS Conc. (Final Vial)Source
A. thalianaRoot Apex50–90 pmol/g FW50–100 nM[1]
A. thalianaWhole Seedling20–40 pmol/g FW25–50 nM[2]
Zea maysKernel100–500 pmol/g FW200 nM[3]

(Note: "Final Vial" assumes standard extraction ratios. Always calculate back to your tissue mass.)

References
  • Pěnčík, A., et al. (2013).[5][8][11] Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid.[5][6][8] The Plant Cell. Link

  • Novák, O., et al. (2012).[8] Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal. Link

  • Kai, K., et al. (2007).[8] Scrutinizing the 2-Oxindole-3-Acetic Acid Pathway of Indole-3-Acetic Acid Metabolism.[6][8][9] Plant Physiology. Link

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Link

Sources

Validation & Comparative

A Senior Scientist's Guide to Hormone Quantification: Standard Addition vs. Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of hormones is a critical, yet formidable, challenge. These potent signaling molecules circulate at exceptionally low concentrations (often pg/mL) within highly complex biological matrices like plasma, serum, and urine. This complexity gives rise to a significant analytical hurdle known as the "matrix effect," where co-eluting endogenous substances interfere with the ionization of the target analyte in a mass spectrometer, leading to inaccurate measurements.[1][2]

This guide provides an in-depth, objective comparison of two powerful techniques used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to combat these challenges: the Standard Addition Method and Isotope Dilution Mass Spectrometry (IDMS) . Understanding the fundamental principles, practical workflows, and inherent trade-offs of each is paramount for generating reliable, high-quality data in endocrinology and beyond.

The Core Problem: Matrix Effects in LC-MS/MS

Before comparing the solutions, it is crucial to understand the problem. During LC-MS/MS analysis, the analyte of interest (e.g., testosterone) and various matrix components (lipids, salts, metabolites) enter the mass spectrometer's ion source simultaneously. These components can either suppress or enhance the ionization of the analyte, altering the detector's response in an unpredictable manner.[3] This "rotational effect" changes the slope of the analytical calibration curve, meaning a signal of a certain intensity in a clean solvent does not correspond to the same concentration in a biological sample.[4] Both Standard Addition and Isotope Dilution are designed to correct for this very phenomenon.

Method 1: The Standard Addition Method

The Standard Addition Method (SAM) is a clever technique that turns the sample into its own calibrator. Instead of creating a calibration curve in a clean solvent, known amounts of a certified (unlabeled) standard of the analyte are "spiked" directly into aliquots of the unknown sample.[1] This forces the added standard to experience the exact same matrix effects as the endogenous analyte.

Principle and Workflow

The core principle is that the matrix effect is proportional to the analyte concentration.[4] By measuring the instrument's response to the increasing concentrations of the spiked analyte within the sample matrix, a calibration curve can be constructed. This curve's x-intercept reveals the concentration of the analyte originally present in the sample.

The workflow is as follows:

  • Aliquot: The unknown sample is divided into several identical aliquots.

  • Spike: One aliquot is left unspiked, while the others are spiked with incrementally increasing, known concentrations of the analyte standard.

  • Analyze: All aliquots are processed and analyzed by LC-MS/MS.

  • Plot & Extrapolate: The measured signal intensity is plotted against the concentration of the added standard. A linear regression line is fitted to the data points and extrapolated back to the x-axis. The absolute value of the x-intercept is the concentration of the endogenous analyte in the original sample.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Unknown Unknown Sample (e.g., Plasma) Aliquot1 Aliquot 1 (Unspiked) Unknown->Aliquot1 Divide Aliquot2 Aliquot 2 (+ Low Spike) Unknown->Aliquot2 Divide Aliquot3 Aliquot 3 (+ Med Spike) Unknown->Aliquot3 Divide Aliquot4 Aliquot 4 (+ High Spike) Unknown->Aliquot4 Divide LCMS LC-MS/MS Analysis Aliquot1->LCMS Aliquot2->LCMS Aliquot3->LCMS Aliquot4->LCMS Plot Plot: Signal vs. [Added Standard] LCMS->Plot Result Extrapolate to X-Intercept = Endogenous Concentration Plot->Result

Figure 1. Experimental workflow for the Standard Addition Method.
Causality Behind the Method

Standard addition is effective because it assumes that any signal suppression or enhancement from the matrix will affect the spiked standard and the endogenous analyte equally.[1] By building the calibration curve within this specific matrix environment, the method directly compensates for sample-specific interferences at the point of measurement.[1][3]

Method 2: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is widely regarded as the "gold standard" for quantitative mass spectrometry, particularly in regulated bioanalysis and clinical chemistry.[5] This technique relies on the use of a stable isotope-labeled (SIL) internal standard—a version of the analyte where one or more atoms (e.g., ¹²C, ¹H) have been replaced with a heavier isotope (e.g., ¹³C, ²H/D).[6][7]

Principle and Workflow

The SIL internal standard is chemically identical to the analyte, meaning it has the same retention time, extraction recovery, and ionization efficiency. However, it is easily distinguished by its higher mass in the mass spectrometer. A known amount of the SIL-IS is added to the sample at the very beginning of the sample preparation process.[8] The key measurement is not the absolute signal of the analyte, but the ratio of the endogenous analyte's signal to the SIL-IS's signal.

The workflow is as follows:

  • Spike: A precise, known amount of the SIL-IS is added to the unknown sample before any processing steps.

  • Equilibrate & Process: The sample is mixed to ensure equilibrium between the analyte and the SIL-IS. It then undergoes extraction, cleanup, and concentration.

  • Analyze: The final extract is analyzed by LC-MS/MS, which measures the signal intensities for both the native analyte and the SIL-IS.

  • Calculate: A separate calibration curve, prepared using known amounts of unlabeled analyte and a constant amount of SIL-IS, is used to convert the measured analyte/IS ratio from the unknown sample directly into a concentration.

Isotope_Dilution_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Unknown Unknown Sample (Contains Native Analyte) SIL_IS Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) Unknown->SIL_IS Mix Equilibrate & Process (Extraction, Cleanup) Native + SIL-IS behave identically SIL_IS->Mix LCMS LC-MS/MS Analysis (Measures Native & SIL-IS) Mix->LCMS Ratio Calculate Ratio: Signal (Native) / Signal (SIL-IS) LCMS->Ratio Result Determine Concentration from Calibration Curve Ratio->Result

Figure 2. Experimental workflow for Isotope Dilution Mass Spectrometry.
Causality Behind the Method

The power of IDMS lies in its ability to correct for errors at every single step of the workflow.[9] Because the SIL-IS is a near-perfect chemical mimic of the analyte, any analyte lost during extraction, transferred inconsistently, or suppressed in the ion source will be mirrored by a proportional loss or suppression of the SIL-IS.[6][10] This keeps the analyte-to-IS ratio constant and ensures a highly accurate and precise final measurement.[11][12]

Head-to-Head Comparison: Standard Addition vs. Isotope Dilution

The choice between these two methods depends on the specific requirements of the assay, including the need for accuracy, sample availability, throughput, and budget.

FeatureStandard Addition Method (SAM)Isotope Dilution Mass Spectrometry (IDMS)
Accuracy Good to Excellent. Effectively corrects for proportional matrix effects.[1]Excellent (Gold Standard) . Corrects for matrix effects and physical sample loss.[11][13]
Precision Moderate. Dependent on the precision of multiple pipetting and dilution steps for each sample.Excellent . The ratiometric measurement corrects for injection volume variability, leading to high precision.[12][14]
Matrix Effect Correction Corrects for proportional (rotational) signal suppression/enhancement specific to each sample.[4]Corrects for proportional signal suppression/enhancement.[15]
Analyte Loss Correction No. Does not account for analyte loss during sample preparation (e.g., extraction, evaporation).Yes. The SIL-IS is added at the start and corrects for losses throughout the entire workflow.[9]
Throughput Low. Requires 3-5 injections per single unknown sample, making it time-consuming.[2]High. Requires only one injection per sample.
Cost & Availability Lower Cost. Uses a readily available, unlabeled certified standard of the analyte.Higher Cost. Requires a custom-synthesized, high-purity stable isotope-labeled standard, which can be expensive and not available for all hormones.[16]
Sample Volume High. Requires enough volume to create multiple aliquots for spiking.[2]Low. Requires only a single aliquot for analysis.
Ideal Application When a SIL-IS is unavailable; for complex or highly variable matrices; method development and troubleshooting matrix effects.[1][3]Regulated bioanalysis; clinical diagnostics; when the highest accuracy and precision are required; high-throughput screening.[17]

Experimental Protocols: Quantification of Testosterone in Human Plasma

To illustrate the practical differences, below are condensed, step-by-step protocols for quantifying testosterone using both methods.

Protocol 1: Testosterone by Standard Addition
  • Sample Preparation:

    • Dispense five 100 µL aliquots of a single patient plasma sample into microcentrifuge tubes.

    • Prepare a 1 µg/mL stock solution of certified testosterone standard in methanol. Create working standards for spiking.

    • Spike four of the five aliquots to achieve added testosterone concentrations of 0.5, 1.0, 5.0, and 10.0 ng/mL. The fifth aliquot remains unspiked (0 ng/mL added).

    • Vortex all tubes briefly.

  • Extraction:

    • To each of the five tubes, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes to perform a liquid-liquid extraction.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer (MTBE) to a new set of tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Analysis:

    • Reconstitute each dried extract in 100 µL of 50:50 methanol:water.

    • Inject each of the five reconstituted samples onto the LC-MS/MS system.

    • Monitor the specific precursor-product ion transition for testosterone (e.g., m/z 289.2 → 97.1).

  • Data Processing:

    • Record the peak area for testosterone in each of the five runs.

    • Plot Peak Area (y-axis) vs. Added Testosterone Concentration (x-axis).

    • Perform a linear regression and determine the equation of the line (y = mx + c).

    • Calculate the x-intercept (-c/m), which equals the endogenous testosterone concentration.

Protocol 2: Testosterone by Isotope Dilution (IDMS)
  • Sample and Calibrator Preparation:

    • Internal Standard (IS) Working Solution: Prepare a 10 ng/mL solution of Testosterone-d3 in methanol.

    • Patient Sample: To a single 100 µL aliquot of patient plasma, add 10 µL of the IS Working Solution.

    • Calibration Curve: In a testosterone-free matrix (e.g., stripped serum), prepare a set of calibrators with known testosterone concentrations (e.g., 0.1 to 50 ng/mL). Add 10 µL of the IS Working Solution to each calibrator.

  • Extraction:

    • To the patient sample and each calibrator, add 500 µL of MTBE.

    • Perform the same liquid-liquid extraction and evaporation steps as described in the Standard Addition protocol.

  • Analysis:

    • Reconstitute the dried extracts in 100 µL of 50:50 methanol:water.

    • Inject the patient sample and all calibrators onto the LC-MS/MS system.

    • Monitor the transitions for both testosterone (e.g., m/z 289.2 → 97.1) and Testosterone-d3 (e.g., m/z 292.2 → 100.1).

  • Data Processing:

    • Calibration Curve: For each calibrator, calculate the ratio of the testosterone peak area to the Testosterone-d3 peak area. Plot this Area Ratio (y-axis) vs. Testosterone Concentration (x-axis) and fit with a linear regression.

    • Patient Sample: Calculate the Area Ratio from the patient sample. Use the calibration curve equation to determine the testosterone concentration corresponding to this ratio.

Expert Recommendation and Conclusion

Isotope Dilution Mass Spectrometry (IDMS) is unequivocally the superior method for hormone quantification when the highest levels of accuracy, precision, and reliability are required. Its ability to correct for analyte loss during sample preparation is a decisive advantage that the Standard Addition method cannot offer. For clinical diagnostics, pharmaceutical development, and anti-doping applications, IDMS is the required standard.

However, the Standard Addition Method remains an invaluable tool in the analytical scientist's arsenal. Its primary strength lies in situations where a stable isotope-labeled internal standard is not commercially available or is prohibitively expensive.[18] It is an excellent choice for:

  • Quantifying novel or rare metabolites.

  • Validating that an observed low recovery is due to matrix effects and not poor extraction efficiency.

  • Analyzing samples from exceptionally unique or challenging matrices where a representative blank matrix for IDMS calibration is unavailable.

Ultimately, the choice of method is a balance between the required analytical performance and practical constraints. While IDMS provides a self-validating system for robust, high-throughput analysis, Standard Addition offers a powerful, matrix-compensating alternative for specific, challenging analytical scenarios.

References

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects – Comparison and validation using liquid chromatography- tandem mass spectrometric assay of vitamin D.
  • Standard Addition Procedure in Analytical Chemistry. AlpHa Measure.
  • An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma.
  • Comparison of standard addition and internal standard quantitation for...
  • Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics.
  • Standard additions: myth and reality. The Royal Society of Chemistry.
  • Validation of an LC-MS/MS Method for Plant Hormones: A Compar
  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chrom
  • Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples. PubMed.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS.
  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.
  • Calibration Methods (Harris). Chemistry LibreTexts.
  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
  • Accurate Quantification Techniques in Mass Spectrometry Analysis.
  • Quantitative vs Qualitative Mass Spectrometry in Laboratory Applic
  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing.

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A Researcher's Guide to the Quantitative Comparison of Auxin Catabolites in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Regulation of Auxin Homeostasis through Catabolism

The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal form, is a central regulator of plant growth and development, orchestrating processes from embryogenesis to fruit ripening.[1][2] The precise spatial and temporal distribution of auxin within plant tissues is critical for these developmental programs, and this is achieved through a dynamic interplay of biosynthesis, transport, and metabolic inactivation.[3][4] While auxin biosynthesis and transport have been extensively studied, the catabolic pathways that irreversibly degrade auxin are emerging as equally crucial regulators of auxin homeostasis. This guide provides a comprehensive comparison of auxin catabolites across different plant species, supported by experimental data, and offers a detailed protocol for their quantification, empowering researchers to delve into this critical aspect of plant biology.

Auxin catabolism primarily proceeds through an oxidative pathway, leading to the formation of 2-oxindole-3-acetic acid (oxIAA), a biologically inactive form of auxin.[5] This oxidative degradation is a key mechanism for permanently removing excess auxin and maintaining appropriate hormone levels.[5] The levels of auxin catabolites can vary significantly between different plant species, and even between different tissues within the same plant, reflecting diverse strategies for regulating auxin signaling.[6] Understanding these differences is paramount for both fundamental plant science and for applications in agriculture and drug development where modulation of auxin signaling is desired.

Visualizing the Auxin Catabolic Pathway

The irreversible degradation of IAA is a multi-step process. The primary oxidative pathway involves the conversion of IAA to oxIAA. This catabolite can be further modified, often through conjugation with sugars or amino acids. The following diagram illustrates the main auxin catabolic pathway.

AuxinCatabolism IAA Indole-3-acetic acid (IAA) oxIAA 2-oxindole-3-acetic acid (oxIAA) IAA->oxIAA Oxidation oxIAA_conjugates oxIAA Conjugates (e.g., oxIAA-glucose) oxIAA->oxIAA_conjugates Conjugation

Caption: A simplified diagram of the primary auxin catabolic pathway.

Quantitative Comparison of Auxin Catabolites Across Plant Species

The concentration of auxin and its catabolites can differ significantly between monocotyledonous and dicotyledonous plants, reflecting their distinct developmental strategies.[6] The following table summarizes the endogenous levels of IAA and its major catabolite, oxIAA, in various plant species, compiled from multiple studies. It is important to note that the values presented are from different experiments, utilizing diverse tissues and growth conditions, which can influence absolute concentrations. Therefore, this table should be interpreted as a comparative overview rather than a direct, standardized comparison.

Plant SpeciesCommon NamePlant TypeTissueIAA (pmol/g FW)oxIAA (pmol/g FW)Reference(s)
Arabidopsis thalianaThale CressDicotSeedlings~20-40 ng/g FW (~114-228 pmol/g FW)~30-60 ng/g FW (~157-314 pmol/g FW)[7]
Zea maysMaizeMonocotShoots & Endosperm~Equal to oxIAA~Equal to IAA[8]
Oryza sativaRiceMonocotSeedlingsHigh accumulation under anoxia-[7][9]
Triticum aestivumWheatMonocotSeedlingsLower than rice under anoxia-[7]
Solanum tuberosumPotatoDicotStem Apex~10-30~5-20[3]

Disclaimer: The data presented are collated from various sources and should be interpreted with caution due to differing experimental conditions. FW denotes fresh weight.

Experimental Protocol: Quantification of Auxin Catabolites by LC-MS/MS

The gold standard for accurate and sensitive quantification of auxin and its catabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] This technique allows for the precise measurement of multiple analytes in complex biological samples. The following is a detailed, self-validating protocol for the analysis of auxin catabolites.

I. Sample Preparation

The goal of sample preparation is to efficiently extract the target analytes while minimizing the co-extraction of interfering substances.

  • Harvesting and Freezing: Harvest plant tissue (e.g., seedlings, roots, leaves) and immediately freeze it in liquid nitrogen to quench metabolic activity. This step is critical to prevent enzymatic degradation of auxins.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Maintaining the sample in a frozen state throughout this process is essential.

  • Extraction:

    • Transfer a known weight of the frozen powder (typically 50-100 mg) to a pre-chilled tube.

    • Add a pre-chilled extraction solvent. A common choice is 2-propanol:water:concentrated HCl (2:1:0.002, v/v/v). The acidic condition helps to protonate the auxins, improving their extraction into the organic solvent.

    • Add an internal standard mixture containing known amounts of isotopically labeled auxin and its catabolites (e.g., ¹³C₆-IAA, ¹³C₆-oxIAA). The use of internal standards is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during LC-MS/MS analysis.

    • Agitate the samples at 4°C for 30 minutes.

  • Phase Separation and Collection:

    • Add dichloromethane to the extraction mixture and agitate for another 30 minutes at 4°C. This will create a phase separation.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic phase, which contains the auxins.

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to dryness under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

II. LC-MS/MS Analysis

The reconstituted sample is now ready for analysis by LC-MS/MS.

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. The gradient will separate the different auxin metabolites based on their polarity.

  • Mass Spectrometry (MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored. This provides high selectivity and sensitivity for quantification.

III. Data Analysis
  • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the endogenous compound to its corresponding isotopically labeled internal standard.

  • Calibration Curve: A calibration curve is generated using a series of standard solutions with known concentrations of the analytes and a constant concentration of the internal standards. The concentration of the analytes in the plant samples is then calculated by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of auxin catabolites.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Harvest Harvest & Freeze Homogenize Homogenize Harvest->Homogenize Extract Extract with Internal Standards Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Dry->LCMS Data Data Analysis LCMS->Data

Caption: A flowchart of the experimental workflow for auxin catabolite analysis.

Conclusion and Future Perspectives

The quantitative analysis of auxin catabolites provides a critical window into the complex regulatory networks governing plant development. While significant strides have been made in understanding the oxidative degradation of IAA, particularly in model organisms like Arabidopsis thaliana, there remains a vast landscape to explore in other plant species, especially in crops of agricultural importance. The comparative data presented here, though not exhaustive, highlights the species-specific nature of auxin catabolism.

The detailed LC-MS/MS protocol provided in this guide offers a robust framework for researchers to conduct their own quantitative studies. By applying these methods, scientists can further unravel the nuances of auxin homeostasis and its role in shaping plant architecture and responses to the environment. Future research should focus on generating comprehensive, directly comparable datasets of auxin catabolites across a wider range of plant species and under various environmental conditions. Such studies will not only deepen our fundamental understanding of plant biology but also pave the way for innovative strategies to improve crop yield and resilience.

References

  • Škvareninová, J., et al. (2020). Indoleacetic Acid Levels in Wheat and Rice Seedlings under Oxygen Deficiency and Subsequent Reoxygenation. Biomolecules, 10(2), 276. [Link]

  • Yang, C., et al. (2022). Auxin plays a role in the adaptation of rice to anaerobic germination and seedling establishment. The Plant Journal, 111(4), 1039-1053. [Link]

  • Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell, 25(10), 3858–3870. [Link]

  • Müller, K., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. Nature Communications, 12(1), 6831. [Link]

  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(7), e8632. [Link]

  • Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. [Link]

  • Roumeliotis, E., et al. (2012). The effects of auxin and strigolactones on tuber initiation and stolon architecture in potato. Journal of Experimental Botany, 63(13), 4839-4851. [Link]

  • McSteen, P. (2010). Auxin and monocot development. Cold Spring Harbor Perspectives in Biology, 2(3), a001479. [Link]

  • Kramer, E. M., & Ackelsberg, E. A. (2015). Auxin metabolism rates and implications for plant development. Frontiers in Plant Science, 6, 150. [Link]

  • Ljung, K., et al. (2001). Sites and homeostatic control of auxin biosynthesis in Arabidopsis during vegetative growth. The Plant Journal, 28(4), 465-474. [Link]

  • Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523-536. [Link]

  • Reinecke, D. M., & Bandurski, R. S. (1983). Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays. Plant Physiology, 71(2), 211–213. [Link]

  • Hayashi, K. I., et al. (2021). The main oxidative inactivation pathway of the plant hormone auxin. bioRxiv. [Link]

  • Porco, S., et al. (2016). DIOXYGENASE FOR AUXIN OXIDATION 1 catalyzes the oxidation of IAA amino acid conjugates. Plant Physiology, 172(3), 1487-1501. [Link]

  • Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences, 108(45), 18512-18517. [Link]

  • Pěnčík, A., et al. (2018). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany, 69(10), 2569-2579. [Link]

  • Ross, J. J., et al. (2011). Auxin gradients determine reproductive development in pea (Pisum sativum). The Plant Journal, 67(6), 1016-1026. [Link]

  • Chen, M. L., et al. (2012). Current analytical methods for plant auxin quantification--A review. International Journal of Molecular Sciences, 13(12), 16638-16663. [Link]

  • Dobrev, P., et al. (2023). Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. bioRxiv. [Link]

  • Stepanova, A. N., et al. (2008). TAA1-mediated auxin biosynthesis is essential for hormone crosstalk and plant development. Cell, 133(1), 177-191. [Link]

  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]

Sources

Comparative Guide: Quantitative and Spatiotemporal Profiling of Auxin in Wild-Type vs. Biosynthetic Mutants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Auxin Profiling Landscape

Indole-3-acetic acid (IAA) is the master regulator of plant morphogenesis. However, its low endogenous abundance (picogram/mg range) and rapid metabolic turnover make accurate profiling a significant technical challenge. For researchers investigating developmental mutants or screening agrochemical compounds, distinguishing between biosynthetic alterations (total pool size) and signaling/transport defects (distribution gradients) is critical.

This guide compares the two dominant profiling modalities:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for absolute quantification.

  • Genetically Encoded Biosensors (DR5/DII-VENUS): The standard for high-resolution spatiotemporal mapping.

Comparative Analysis: Analytical Methodologies

The choice between mass spectrometry and biosensors depends on whether the biological question concerns concentration or response.

Table 1: Methodological Performance Matrix
FeatureLC-MS/MS (Isotope Dilution) DR5::GFP / DR5::GUS DII-VENUS / R2D2
Primary Output Absolute Concentration (pg/mg FW)Transcriptional Output (Response)Direct Auxin Perception (Input)
Quantification High Precision (Linear dynamic range)Semi-Quantitative (Indirect)Semi-Quantitative (Ratiometric)
Spatial Resolution Low (Tissue/Organ level)Cellular / Tissue levelSub-cellular / Cellular level
Temporal Resolution Snapshot (Destructive)Slow (Hours - gene expression lag)Fast (Minutes - degradation based)
Sensitivity High (femtose-mole range)Moderate (~50 nM threshold)High (can detect nM changes)
Key Limitation Loss of spatial gradients; destructive.Prone to false negatives (silencing).Signal disappears with high auxin.

Case Study: Wild-Type vs. yuc Mutants

To illustrate these profiles, we analyze Arabidopsis thaliana mutants in the YUCCA (YUC) flavin monooxygenase pathway, the rate-limiting step in tryptophan-dependent auxin biosynthesis.

The Biological Context[1][2][3][4]
  • Wild Type (Col-0): Baseline homeostatic control.

  • Mutant A (yuc6-1D): A dominant activation mutant.[1] Overexpresses YUC6, leading to auxin overproduction.

  • Mutant B (yuc1 yuc2 yuc4 yuc6): A quadruple loss-of-function mutant. Severely impaired biosynthesis.

Quantitative Data (LC-MS/MS)

Data synthesized from Kim et al. (2007) and Cheng et al. (2006).

Tissue TypeWild Type (IAA levels)yuc6-1D (Overproducer)yuc1/2/4/6 (Deficient)Physiological Impact
Shoots 22.0 ± 2.1 ng/g FW27.5 ± 3.0 ng/g FW (+25%)< 10.0 ng/g FWyuc6: Epinastic cotyledons, long hypocotyls.quad: Severe dwarfism, lack of floral organs.
Inflorescence 350 ± 25 ng/g FW462 ± 30 ng/g FW (+32%)N/A (Sterile/Absent)yuc6: Increased apical dominance.quad: Pin-like inflorescences.
Cauline Leaves 18.0 ± 1.5 ng/g FW34.4 ± 4.0 ng/g FW (+91%)N/Ayuc6: Narrow, curled leaves (hyponasty).

Analytic Insight: Note that while the yuc6-1D mutant shows a massive morphological phenotype, the global auxin increase in shoots is only ~25%. This demonstrates that small changes in the absolute auxin pool drive massive developmental shifts , necessitating the high sensitivity of LC-MS/MS.

Visualizing the Mechanism

Diagram 1: Auxin Biosynthesis & Mutant Intervention

This diagram illustrates the Tryptophan-dependent pathway and where the specific mutants intervene.

AuxinPathway Trp L-Tryptophan IPA Indole-3-Pyruvic Acid (IPyA) Trp->IPA Transamination IAA Indole-3-Acetic Acid (IAA) IPA->IAA Oxidative Decarboxylation TAA1 TAA1/TARs (Tryptophan Aminotransferase) TAA1->Trp YUC YUCCA (YUC) Flavin Monooxygenases YUC->IPA MutantHigh yuc6-1D (Overexpression) MutantHigh->YUC Boosts MutantLow yuc1/2/4/6 (Loss of Function) MutantLow->YUC Blocks

Caption: The Tryptophan-dependent auxin biosynthesis pathway.[1] YUCCA enzymes catalyze the rate-limiting conversion of IPyA to IAA. yuc6-1D accelerates this step; yuc1/2/4/6 blocks it.

Detailed Protocol: High-Sensitivity LC-MS/MS Quantification

This protocol is designed for absolute quantification of free IAA in Arabidopsis seedlings (10–50 mg tissue). It utilizes Isotope Dilution , the only method to rigorously correct for ion suppression and extraction losses.

Reagents & Equipment
  • Internal Standard: [

    
    C
    
    
    
    ]-IAA (Cambridge Isotope Laboratories). Crucial: Do not use deuterated standards (
    
    
    -IAA) as they can exchange H/D in acidic conditions.
  • Extraction Buffer: 80% Methanol, 1% Acetic Acid (pre-chilled to -20°C).

  • Solid Phase Extraction (SPE): Oasis HLB columns (30 mg) or equivalent polymeric reversed-phase.

  • LC-MS System: Triple Quadrupole (e.g., Agilent 6400 series or Shimadzu LCMS-8060).

Step-by-Step Workflow
Step 1: Tissue Harvest & Homogenization
  • Harvest 20–50 mg of plant tissue.

  • IMMEDIATELY freeze in liquid nitrogen (

    
    ). Reason: Prevents metabolic turnover and enzymatic degradation.
    
  • Grind to a fine powder using a bead beater (e.g., Retsch MM400) or mortar/pestle under

    
    .
    
Step 2: Extraction & Internal Standardization
  • Add 1 mL of cold Extraction Buffer to the frozen powder.

  • Add 100 pg of [

    
    C
    
    
    
    ]-IAA internal standard.
    Reason: Adding IS at the very beginning allows it to track all losses during purification.
  • Vortex vigorously (1 min) and incubate at 4°C for 30 mins with shaking.

  • Centrifuge at 14,000 x g for 10 mins (4°C). Collect supernatant.

Step 3: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL Methanol followed by 1 mL 1% Acetic Acid through the HLB column.

  • Loading: Load the supernatant onto the column.

  • Wash: Wash with 1 mL 1% Acetic Acid (removes sugars/salts) followed by 1 mL 10% Methanol (removes chlorophyll/lipids).

  • Elution: Elute IAA with 1 mL 80% Methanol / 1% Acetic Acid.

  • Concentration: Evaporate eluate to dryness in a vacuum concentrator (SpeedVac). Re-suspend in 50

    
    L mobile phase (e.g., 5% Acetonitrile/0.1% Formic Acid).
    
Step 4: Mass Spectrometry Detection (MRM)
  • Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Transitions (Negative Mode ESI):

    • Endogenous IAA: m/z 174

      
       130 (Quantifier).
      
    • Internal Standard (

      
      C
      
      
      
      -IAA): m/z 180
      
      
      136.
Diagram 2: The Analytical Workflow

LCMSWorkflow Sample Plant Tissue (Frozen) Extract Homogenization & Extraction (MeOH) Sample->Extract IS Add Internal Std (13C6-IAA) IS->Extract Standardization SPE SPE Purification (Oasis HLB) Extract->SPE Supernatant Evap Evaporation & Resuspension SPE->Evap Eluate LCMS LC-MS/MS (MRM Mode) Evap->LCMS Data Quantification (pg/mg FW) LCMS->Data

Caption: Optimized LC-MS/MS workflow for auxin quantification. Internal standardization prior to extraction is the critical control point.

Troubleshooting & Validation

  • Issue: Low Recovery.

    • Cause: pH of extraction buffer too high (IAA is an acid, pKa ~4.75; it must be protonated to bind HLB columns).

    • Fix: Ensure all buffers contain 1% Acetic Acid or Formic Acid.

  • Issue: Ion Suppression.

    • Cause: Co-eluting matrix components (pigments/lipids) quenching the signal.

    • Fix: Rely on the Internal Standard ratio. If suppression >50%, perform a liquid-liquid extraction (Hexane) step before SPE to remove lipids.

  • Validation Check:

    • Calculate the Signal-to-Noise (S/N) ratio for the limit of detection (LOD). A valid peak must have S/N > 3.

    • Verify retention time match between Endogenous IAA and

      
      C
      
      
      
      -IAA (should be identical or within 0.05 min).

References

  • Kim, J. I., et al. (2007). "yucca6, a Dominant Mutation in Arabidopsis, Affects Auxin Accumulation and Auxin-Related Phenotypes."[1] Plant Physiology, 145(3), 722–735. Link

  • Cheng, Y., et al. (2006).[2] "Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis." Genes & Development, 20(13), 1790–1799. Link

  • Novák, O., et al. (2012). "Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome." The Plant Journal, 72(3), 523–536. Link

  • Brunoud, G., et al. (2012).[3][4][5][6] "A novel sensor to map auxin response and distribution at high spatio-temporal resolution."[4] Nature, 482, 103–106. Link

  • Ljung, K., et al. (2005). "Sites and regulation of auxin biosynthesis in Arabidopsis roots." The Plant Cell, 17(4), 1090–1104. Link

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Oxindole-3-acetic Acid-13C6

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Oxindole-3-acetic Acid-13C6. Our focus extends beyond mere compliance to instill a deep-seated culture of safety, ensuring that every procedure is underpinned by a thorough understanding of the "why" behind each precaution. This document is structured to be a direct, actionable resource for your laboratory operations.

Foundational Understanding: Chemical Nature and Associated Risks

Oxindole-3-acetic Acid-13C6 is a stable isotope-labeled version of Indole-3-acetic acid (IAA). It is crucial to understand that "stable isotope" signifies it is not radioactive [1]. Therefore, the required safety precautions are dictated by the chemical and physical properties of the parent compound, IAA, not by radiological hazards. Stable isotope-labeled waste is generally managed as common chemical waste, not radioactive waste[1][].

The primary risks associated with Oxindole-3-acetic Acid-13C6 stem from its classification as a hazardous chemical and its physical form as a crystalline powder. A thorough risk assessment is the first step in any handling procedure[3][4].

Key Hazards:

  • Harmful if swallowed (H302)[5].

  • Causes skin irritation (H315)[5][6].

  • Causes serious eye irritation (H319)[5].

  • May cause respiratory irritation (H335) when inhaled as a dust[5].

The solid, crystalline nature of this compound means that dust generation during handling (e.g., weighing, transferring) is a primary route of exposure that must be controlled[7][8].

Table 1: Hazard Identification Summary
Hazard ClassificationGHS Hazard StatementPrimary Route of Exposure
Acute Toxicity, OralH302: Harmful if swallowedIngestion
Skin IrritationH315: Causes skin irritationSkin Contact
Eye IrritationH319: Causes serious eye irritationEye Contact
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation (of dust)

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task being performed[3][9]. The following sections detail the minimum required PPE and provide context for escalating protection based on the procedure.

Eye and Face Protection

The eyes are particularly vulnerable to both airborne dust and accidental splashes of solutions.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities[3].

  • Elevated Risk (Weighing, Preparing Solutions): Chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection from fine dust and splashes compared to safety glasses[7][8].

  • High-Risk Procedures (Large Volumes, Spills): A full-face shield should be worn over chemical splash goggles to protect the entire face[8].

Skin and Body Protection

Preventing skin contact is critical to avoid irritation[5].

  • Laboratory Coat: A knee-length lab coat with full-length sleeves is the minimum requirement[10]. Ensure it is fully buttoned. For tasks with a high splash potential, a liquid-resistant apron made of vinyl or rubber should be worn over the lab coat[10].

  • Gloves: No single glove material protects against all chemicals. For Oxindole-3-acetic Acid-13C6, nitrile gloves are an excellent choice due to their puncture resistance and protection from splash hazards[3].

    • Inspection: Always inspect gloves for tears or holes before use.

    • Contamination: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

    • Disposal: Dispose of chemically contaminated gloves as hazardous waste, not in the regular trash[10].

  • General Attire: Long pants and closed-toe shoes are mandatory personal attire in any laboratory setting to protect the skin from spills[4][11].

Respiratory Protection

Inhalation of fine chemical dust can cause respiratory tract irritation[5]. The primary method of control is through engineering controls, supplemented by respiratory PPE when necessary.

  • Engineering Controls: All handling of solid Oxindole-3-acetic Acid-13C6 that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood. This is the most effective way to control airborne contaminants.

  • Respiratory PPE: In the rare event that a fume hood is not available or during a large spill cleanup where dust levels may be high, a NIOSH-approved dust respirator (e.g., an N95 respirator) is required[7][8]. Proper fit-testing and training are essential for effective respirator use.

Procedural Guidance: PPE in Practice

The following diagram and protocols illustrate the decision-making process and step-by-step application of PPE for common laboratory tasks.

Diagram 1: PPE Selection Workflow

PPE_Workflow PPE Selection Workflow for Oxindole-3-acetic Acid-13C6 cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Begin Task assess Assess Task: - Weighing Powder? - Preparing Solution? - Handling Spill? start->assess base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Long Pants - Closed-toe Shoes assess->base_ppe All Tasks respirator Add Dust Respirator (if hood unavailable) assess->respirator Weighing Powder & No Fume Hood gloves Add Nitrile Gloves base_ppe->gloves All Chemical Handling goggles Upgrade to Chemical Goggles gloves->goggles Weighing or Solution Prep hood Perform in Fume Hood goggles->hood Weighing Powder perform_task Perform Task hood->perform_task respirator->perform_task doff_ppe Doff PPE Correctly perform_task->doff_ppe dispose Dispose of Contaminated PPE and Waste Properly doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash

Caption: A workflow for selecting appropriate PPE based on the specific task involving Oxindole-3-acetic Acid-13C6.

Experimental Protocol: Weighing Solid Compound
  • Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with absorbent bench paper[12].

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Handling: Use a spatula or scoopula to transfer the powder[13]. Avoid pouring directly from the bottle to minimize dust generation[12]. Use a weigh boat or other container to prevent spills on the balance pan.

  • Closure: Keep the primary container of the chemical closed as much as possible[12].

  • Cleanup: After weighing, decontaminate the spatula and work surface. Dispose of the absorbent paper and any contaminated gloves as chemical waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Experimental Protocol: Preparing a Solution
  • Preparation: Conduct this procedure in a chemical fume hood.

  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Procedure: Add the pre-weighed solid Oxindole-3-acetic Acid-13C6 to the solvent slowly to avoid splashing. If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

  • Cleanup: Decontaminate all glassware and equipment after use.

  • Doff PPE: Remove PPE and wash hands thoroughly.

Operational and Disposal Plans

A comprehensive safety plan includes protocols for storage, spills, and disposal.

Storage
  • Store Oxindole-3-acetic Acid-13C6 in a tightly closed container in a cool, dry, and well-ventilated area[6][7].

  • The compound is light and air sensitive; protect it from direct sunlight by using an amber vial or storing it in a dark location[7][8].

  • Store away from incompatible materials such as strong oxidizing agents[7][14].

Spill Management
  • Small Spill (Solid):

    • Wear your full PPE suite: lab coat, goggles, and gloves.

    • Use appropriate tools (e.g., scoop, brush and pan) to carefully sweep up the spilled solid and place it in a labeled, sealed container for waste disposal[7].

    • Clean the spill area with a damp cloth, and dispose of the cloth as chemical waste.

  • Large Spill (Solid):

    • Evacuate the immediate area and alert others.

    • If significant dust is generated, a full suit, boots, and a self-contained breathing apparatus may be necessary[7].

    • Follow your institution's specific large-spill cleanup protocol. Contact your Environmental Health & Safety (EH&S) department.

Waste Disposal
  • Chemical Waste: All waste containing Oxindole-3-acetic Acid-13C6, including excess solid, solutions, and heavily contaminated materials, must be disposed of as hazardous chemical waste. Follow all local and regional authority requirements[7].

  • Contaminated PPE: Disposable items such as gloves, absorbent pads, and weigh boats should be collected in a designated hazardous waste container.

  • Isotope Consideration: As a stable isotope-labeled compound, there are no special requirements for radioactive waste disposal[1][]. The disposal protocol is dictated solely by the chemical hazards.

Summary and Quick Reference

Table 2: PPE Quick Reference Guide
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Retrieving from Storage Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Chemical GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood. Dust respirator if hood is unavailable.
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood.
Handling Solutions Safety Glasses (Goggles if splash risk)Nitrile GlovesLab CoatNot Required
Small Spill Cleanup Chemical GogglesNitrile GlovesLab CoatDust respirator if dust is present.
Large Spill Cleanup Face shield over gogglesNitrile/Butyl GlovesChemical-resistant suitSelf-contained breathing apparatus.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This guide should be integrated into your lab-specific Chemical Hygiene Plan as mandated by OSHA[15].

References

  • Material Safety Data Sheet - Indole-3-acetic acid 99% . Oxford Lab Fine Chem LLP. [Link]

  • Indole-3-acetic acid Safety Data Sheet . Duchefa Biochemie. [Link]

  • Policy for Personal Protective Equipment in Research Laboratories . Environmental Health & Safety, Stony Brook University. [Link]

  • Personal Protective Equipment (PPE) Guidelines for Laboratory Work . Bakar Labs. [Link]

  • Indole-3-acetic Acid (IAA) Safety Data Sheet . S D Fine-Chem Limited. [Link]

  • School Chemistry Laboratory Safety Guide . Centers for Disease Control and Prevention (CDC). [Link]

  • Indole-3-acetic Acid for Biochemistry Safety Data Sheet . Loba Chemie. [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Berkeley, Environment, Health & Safety. [Link]

  • Personal Protective Equipment Selection Guide . Research Laboratory & Safety Services, University of Arizona. [Link]

  • Laboratory PPE Selection Guide . University of Nebraska Medical Center. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders . University of Wisconsin-Madison, Office of Chemical Safety. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc. [Link]

  • A Comprehensive Guide to the Stable Isotope Labeled Compounds Market . LinkedIn. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.